4-Amino-5-bromopyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUNMLWXXVKEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid
Abstract
This compound is a substituted pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid, makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective and sequential reactions, enabling the synthesis of novel pharmaceutical intermediates and biologically active compounds. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and potential applications.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 1363381-01-4 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available | |
| Boiling Point | Predicted: ~367.6 °C at 760 mmHg | |
| Purity | Commercially available up to 97% | [1] |
| InChI Key | KHUNMLWXXVKEDU-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=O)O)N=C(C=C1N)Br |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine. The amine and carboxylic acid protons would appear as broad singlets. |
| ¹³C NMR | Six distinct carbon signals are expected: four for the pyridine ring (two quaternary, two tertiary) and one for the carboxylic acid. The carbon attached to the bromine will be significantly shifted. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (carboxylic acid, ~3000, broad), N-H stretch (amine, ~3300-3500), C=O stretch (carboxylic acid, ~1700), C=C and C=N stretches (aromatic ring, ~1400-1600), and C-Br stretch (~500-600). |
| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 216 and 218. |
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of this compound is not extensively detailed in the literature, but a plausible synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.
A potential retrosynthetic analysis suggests that the molecule could be assembled from a simpler 4-aminopyridine derivative. The workflow might involve the bromination of a 4-aminopicolinic acid precursor or the oxidation of a methyl group on a 4-amino-5-bromo-2-methylpyridine intermediate.
Caption: Retrosynthetic analysis of the target compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups, allowing for a diverse range of chemical transformations.
-
Carboxylic Acid Group: Can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction to an alcohol.
-
Amino Group: Can be acylated, alkylated, or diazotized. It is a strong activating group, influencing the electronics of the pyridine ring.
-
Bromo Group: Serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of various carbon or heteroatom substituents at the 5-position.
The pyridine nitrogen is basic and can be protonated or alkylated, which in turn modulates the reactivity of the ring. The positions on the pyridine ring are activated or deactivated towards nucleophilic aromatic substitution (SₙAr) based on the electronic effects of the substituents.[2]
Caption: Reactivity profile of the core molecule.
Experimental Protocols
While a specific published protocol for the synthesis of this exact isomer is sparse, a general experimental procedure can be adapted from the synthesis of related brominated pyridine carboxylic acids.[3]
Representative Protocol: Oxidation of 4-Amino-5-bromo-2-methylpyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 4-amino-5-bromo-2-methylpyridine (1.0 eq) in water.
-
Heating: Heat the suspension to 80-90 °C with vigorous stirring.
-
Oxidant Addition: Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 2-3 hours, maintaining the reaction temperature below 100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and acidify with concentrated HCl to a pH of ~3-4. The product, this compound, should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Applications in Research and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry. 2-Amino-5-bromopyridine derivatives, in particular, are key intermediates in the synthesis of a wide range of biologically active molecules.[4][5]
-
Scaffold for Kinase Inhibitors: The aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors. The carboxylic acid can be used to form further interactions or as a point of attachment, while the bromine allows for scaffold decoration via cross-coupling to explore the solvent-exposed region of the ATP-binding pocket.
-
Prodrug Development: The carboxylic acid and amino functionalities make this molecule suitable for prodrug strategies, where it can be linked to other molecules to improve properties like solubility or targeted delivery.[6]
-
Anticancer and Antimicrobial Agents: The broader class of substituted aminopyrimidines and related heterocycles has shown promise in the development of anticancer (e.g., topoisomerase inhibitors) and antimycobacterial agents.[7][8] This molecule serves as a valuable starting point for generating libraries of compounds for screening.
-
Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, brominated pyridine derivatives are used in the synthesis of agrochemicals and other fine chemicals where the pyridine ring imparts specific desired properties.[9]
Caption: From building block to application workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-5-bromopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each key step.
Synthesis Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 4-aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid). The overall strategy involves:
-
Esterification of the carboxylic acid group to protect it during the subsequent bromination step.
-
Regioselective bromination at the C5 position of the pyridine ring, directed by the activating amino group at C4.
-
Hydrolysis of the ester to afford the final carboxylic acid product.
This pathway is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual reactions.
Experimental Protocols
Step 1: Synthesis of Methyl 4-aminopyridine-2-carboxylate
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions in the subsequent bromination step.
Reaction Scheme:
Caption: Esterification of 4-aminopyridine-2-carboxylic acid.
Experimental Protocol:
-
To a stirred solution of 4-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 10 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 4-aminopyridine-2-carboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Aminopyridine-2-carboxylic acid |
| Reagents | Thionyl chloride, Methanol |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
Step 2: Synthesis of Methyl 4-amino-5-bromopyridine-2-carboxylate
This step introduces the bromine atom at the desired 5-position of the pyridine ring through an electrophilic aromatic substitution reaction. The amino group at the 4-position activates the ring and directs the bromination to the ortho and para positions (C3 and C5). Steric hindrance from the adjacent ester group at C2 favors bromination at the C5 position.[1]
Reaction Scheme:
Caption: Regioselective bromination of methyl 4-aminopyridine-2-carboxylate.
Experimental Protocol:
-
Methyl 4-aminopyridine-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetic acid (10 vol).[1]
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 vol).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford methyl 4-amino-5-bromopyridine-2-carboxylate.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4-aminopyridine-2-carboxylate |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane or Acetic Acid |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the final product.
Experimental Protocol (Basic Hydrolysis):
-
To a solution of methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 vol), lithium hydroxide monohydrate (2.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The organic solvent (THF) is removed under reduced pressure.
-
The aqueous solution is cooled to 0 °C and acidified to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4-amino-5-bromopyridine-2-carboxylate |
| Reagent | Lithium hydroxide monohydrate |
| Solvent | Tetrahydrofuran (THF) / Water |
| Reaction Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Overall Synthesis Workflow
The entire synthesis can be visualized as a continuous workflow, with the output of one step serving as the input for the next.
Caption: Overall workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Strong acids and bases used in the workup and hydrolysis steps should be handled with care.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
This guide provides a robust and reproducible pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements.
References
In-Depth Technical Guide: 4-Amino-5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-5-bromopyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines a theoretical synthetic pathway.
Chemical Identity and Nomenclature
The compound with the molecular formula C₆H₅BrN₂O₂ is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . A common synonym for this compound is 4-Amino-5-bromopicolinic acid . Its unique Chemical Abstracts Service (CAS) Registry Number is 1363381-01-4 .
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | CymitQuimica |
| Molecular Weight | 217.02 g/mol | CymitQuimica |
| CAS Number | 1363381-01-4 | BLD Pharm[1] |
| Purity | Typically ≥95% | This compound, 95% Purity, C6H5BrN2O2, 100 mg |
Synthesis Pathway
A logical synthetic approach could involve the following key steps:
-
Starting Material Selection : A potential starting material is 4-aminopyridine-2-carboxylic acid.
-
Bromination : The selective bromination at the 5-position of the pyridine ring would be the critical step. This could potentially be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions, including temperature and catalyst, would need to be carefully optimized to ensure regioselectivity and high yield.
The following diagram illustrates this theoretical synthetic workflow.
It is important to note that this represents a proposed synthetic route. The actual experimental conditions would require significant optimization and characterization to confirm the identity and purity of the final product.
Experimental Protocols
As of the latest literature review, detailed and validated experimental protocols for the synthesis and analysis of this compound have not been published. Researchers interested in working with this compound would need to develop and validate their own methods. General approaches for the synthesis of related aminobromopyridine carboxylic acids often involve multi-step sequences that may include protection-deprotection strategies, directed ortho-metalation, and halogenation reactions.
For analytical characterization, High-Performance Liquid Chromatography (HPLC) would be a suitable technique for purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a suitable buffer would likely provide good separation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural elucidation and confirmation.
Signaling Pathways and Logical Relationships
To illustrate the logical relationship in the characterization of a novel chemical entity like this compound, the following diagram outlines a typical workflow from synthesis to characterization and further application studies.
References
An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates data from closely related analogs to provide a thorough understanding of its chemical characteristics.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties that are valuable for further synthetic modifications and potential biological interactions.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| CAS Number | 1363381-01-4 |
| IUPAC Name | This compound |
| Purity | Typically available at ≥97% |
| InChI Key | KHUNMLWXXVKEDU-UHFFFAOYSA-N |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the protons of the amino and carboxylic acid groups. The single aromatic proton would likely appear as a singlet in the downfield region (typically δ 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), with its position being concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon atoms attached to the electronegative nitrogen, bromine, and oxygen atoms would be shifted downfield. The carboxyl carbon typically appears in the range of 165-185 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[1] The C=O stretch of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹.[1] Additionally, N-H stretching vibrations from the amino group would be expected in the region of 3300-3500 cm⁻¹, and C-Br stretching would be observed at lower wavenumbers.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (217.02 g/mol ), with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[2]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a representative protocol for the synthesis of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, is provided below. This protocol illustrates a common method for the selective bromination of an aminopyridine derivative.
Representative Synthesis of a Brominated Aminopyridine Derivative
This protocol is adapted from a method for the synthesis of 2-Amino-5-bromo-4-methylpyridine via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent.[3]
Reaction Scheme:
References
Spectroscopic Characterization of 4-Amino-5-bromopyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Chemical Identity
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [1][2] |
| CAS Number | 1363381-01-4[3] |
| IUPAC Name | 4-amino-5-bromopyridine-2-carboxylic acid |
| Canonical SMILES | C1=C(C(=O)O)N=CC(=C1N)Br |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~12-13 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets at very low field.[4] |
| ~8.0-8.2 | Singlet | 1H | H-6 (Pyridine) | The proton at position 6 is adjacent to the nitrogen and the carboxylic acid, leading to significant deshielding. |
| ~6.5-7.0 | Singlet | 1H | H-3 (Pyridine) | The proton at position 3 is ortho to the amino group, which is electron-donating and will shield this proton relative to H-6. |
| ~5.0-6.0 | Singlet (broad) | 2H | -NH₂ | Amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (Carboxylic Acid) | Carboxyl carbons are characteristically found in this downfield region.[4] |
| ~150-155 | C-4 (Pyridine) | Carbon bearing the amino group. |
| ~145-150 | C-2 (Pyridine) | Carbon bearing the carboxylic acid group. |
| ~140-145 | C-6 (Pyridine) | Pyridine carbon adjacent to the nitrogen. |
| ~110-115 | C-3 (Pyridine) | Pyridine carbon adjacent to the amino group. |
| ~95-100 | C-5 (Pyridine) | Carbon bearing the bromine atom, which has a shielding effect. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) | Characteristic of primary amines. |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding.[4][5][6] |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Typical for a carboxylic acid carbonyl group involved in hydrogen bonding.[4][5] |
| ~1620 | Medium | N-H bend | Bending vibration of the primary amine. |
| 1600-1450 | Medium-Strong | C=C and C=N stretches (Pyridine ring) | Aromatic ring stretching vibrations. |
| ~1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[6] |
| ~1200 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond of the amino group. |
| Below 1000 | C-Br stretch | Carbon-halogen stretches appear in the fingerprint region. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation | Rationale |
| 217/219 | Molecular Ion [M]⁺ | The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |
| 200/202 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway.[7][8] |
| 172/174 | [M-COOH]⁺ | Decarboxylation, the loss of the entire carboxylic acid group, is another characteristic fragmentation.[7] |
| 138 | [M-Br]⁺ | Loss of the bromine atom. |
| 93 | [M-Br-COOH]⁺ | Subsequent loss of the carboxylic acid group after the loss of bromine. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or just the ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) can be effective, while the amino group can be protonated in positive ion mode ([M+H]⁺).
-
Acquire data over a mass range that includes the expected molecular weight (e.g., 50-500 m/z).
-
-
Data Processing: The software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or acquired chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the general procedures to obtain them. For definitive characterization, experimental acquisition of these spectra is essential.
References
- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
4-Amino-5-bromopyridine-2-carboxylic Acid: A Technical Overview for Chemical Synthesis and Drug Discovery
CAS Number: 1363381-01-4
This technical guide provides a comprehensive overview of 4-Amino-5-bromopyridine-2-carboxylic acid, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data and specific biological applications for this particular isomer are not extensively documented in publicly available literature, this guide extrapolates its potential uses and synthetic pathways based on the well-established chemistry of related aminopyridine carboxylic acid derivatives.
Compound Identification and Properties
This compound is a substituted pyridine derivative. The strategic placement of the amino, bromo, and carboxylic acid functional groups on the pyridine ring makes it a versatile intermediate for creating more complex molecules. The bromine atom, in particular, offers a reactive site for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1363381-01-4 | BLD Pharm[1] |
| Molecular Formula | C₆H₅BrN₂O₂ | CymitQuimica[2] |
| Molecular Weight | 217.02 g/mol | Synchem[3] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1=C(C(=NC=C1N)Br)C(=O)O | - |
| Appearance | Solid (predicted) | - |
| Purity | Typically ≥95% | Synchem[3] |
Potential Applications in Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, found in a wide array of therapeutic agents.[4] The pyridine carboxylic acid moiety, in its various isomeric forms, has been integral to the development of drugs for conditions ranging from tuberculosis and cancer to neurodegenerative diseases.[5][6]
The structure of this compound suggests its utility as a key intermediate in the synthesis of novel therapeutic candidates. The amino and carboxylic acid groups can participate in amide bond formation, a cornerstone of medicinal chemistry, while the bromo substituent allows for the introduction of complexity through reactions like Suzuki or Buchwald-Hartwig couplings.[7] Derivatives of 2-aminopyridine are known to possess a broad spectrum of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer effects.[8]
Caption: Potential therapeutic areas for molecules derived from the this compound scaffold.
Synthesis and Experimental Protocols
Hypothetical Synthesis Pathway
A potential synthetic strategy could involve the bromination of a suitable aminopyridine precursor, followed by the introduction of the carboxylic acid group. For instance, starting from 2-amino-5-bromopyridine, a commercially available reagent, one could envision a pathway involving metallation and subsequent carboxylation.
Caption: A plausible, though hypothetical, synthetic route to the target compound.
General Experimental Workflow in Drug Discovery
As a chemical building block, this compound would typically be utilized in a drug discovery workflow to generate a library of novel compounds for biological screening.
Caption: A generalized workflow for the use of a novel building block in a drug discovery program.
Exemplary Experimental Protocol: Amide Coupling
Given its carboxylic acid and amino functionalities, a primary application of this molecule would be in amide bond formation to link it with other chemical moieties. Below is a general protocol for such a reaction.
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine of interest (1.0-1.2 equivalents) to the solution.
-
Add the organic base (2.0-3.0 equivalents) to the reaction mixture.
-
In a separate container, dissolve the coupling agent (1.1-1.3 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization to obtain the desired amide.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its trifunctional nature provides a versatile platform for the synthesis of complex organic molecules. While specific biological data is sparse, the prevalence of the aminopyridine carboxylic acid scaffold in numerous approved drugs underscores its potential in the development of new therapeutic agents.[4][5][6] Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in medicinal chemistry.
References
- 1. 1363381-01-4|4-Amio-5-bromopyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. synchem.de [synchem.de]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
4-Amino-5-bromopyridine-2-carboxylic Acid: A Technical Overview of a Niche Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-5-bromopyridine-2-carboxylic acid, with the CAS number 1363381-01-4, is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules. This technical guide provides an overview of the currently available information on this compound, focusing on its commercial availability and chemical properties. It is important to note that while the commercial availability of this compound is established, detailed public information regarding its synthesis, specific biological applications, and associated experimental protocols is limited.
Commercial Availability
This compound is available from several chemical suppliers, catering primarily to the research and development sector. The compound is typically offered in small quantities, suitable for laboratory-scale synthesis and preliminary biological screening.
| Supplier | CAS Number | Purity | Available Quantities |
| BLD Pharm | 1363381-01-4 | Information not specified | Not specified[1] |
| CymitQuimica | 1363381-01-4 | 97% | 100mg, 250mg, 500mg[2] |
| Fluorochem | 1363381-01-4 | Information not specified | 100mg, 250mg, 500mg[2] |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and purity.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [2] |
| IUPAC Name | This compound |
| CAS Number | 1363381-01-4 |
Below is a logical workflow for sourcing and initial evaluation of a research chemical like this compound.
Caption: A flowchart illustrating the typical process for sourcing and conducting an initial in-house evaluation of a research chemical.
Synthesis
Caption: A simplified retrosynthetic analysis outlining potential synthetic pathways to this compound.
Applications in Drug Discovery and Research
While specific biological activities or drug development applications for this compound have not been detailed in published research, its structural motifs are present in compounds with known pharmacological relevance. Pyridine carboxylic acids are key intermediates in the synthesis of various therapeutic agents. For instance, related aminopyridine derivatives are being explored for their potential in treating neurological disorders.
The presence of amino, bromo, and carboxylic acid functional groups on the pyridine ring makes this compound a versatile building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The interplay of these functional groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex molecules.
Conclusion
This compound is a commercially available research chemical with potential as a building block in medicinal chemistry and drug discovery. The lack of detailed public information on its synthesis and specific biological applications presents an opportunity for novel research to explore the potential of this and related molecules. Researchers interested in this compound are encouraged to perform their own thorough characterization and investigation into its synthetic accessibility and biological properties.
References
The Untapped Potential of 4-Amino-5-bromopyridine-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents. Within the diverse family of pyridine derivatives, 4-Amino-5-bromopyridine-2-carboxylic acid emerges as a particularly compelling, albeit underexplored, building block. This technical guide delves into the potential applications of this molecule, drawing insights from the well-established roles of structurally similar compounds in medicinal chemistry, with a specific focus on kinase inhibition.
The strategic arrangement of functional groups on the this compound core—a nucleophilic amino group, a carboxylic acid handle for amide coupling, and a bromine atom amenable to cross-coupling reactions—renders it a highly versatile scaffold for the synthesis of diverse compound libraries. While direct examples of its incorporation into clinical candidates are not yet prominent in the literature, its structural motifs are strongly indicative of its potential, particularly in the development of targeted therapies for cancer and autoimmune diseases.
Core Molecular Properties
This compound possesses a unique combination of functional groups that are highly valuable for medicinal chemistry applications. The electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom create a distinct electronic profile on the pyridine ring, influencing its reactivity and potential interactions with biological targets.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| CAS Number | 1363381-01-4 |
| Key Functional Groups | Primary Amine, Carboxylic Acid, Aryl Bromide |
| Potential Reaction Sites | Amide bond formation (Carboxylic Acid), Nucleophilic substitution/acylation (Amino Group), Cross-coupling reactions (Bromine) |
Potential Therapeutic Applications: A Focus on Kinase Inhibition
The 2-aminopyridine and related aminopyrimidine scaffolds are well-represented in the landscape of kinase inhibitors. These motifs are particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, acting as "hinge-binders." Given the structural similarities, this compound is a prime candidate for the development of novel kinase inhibitors, most notably targeting the Janus Kinase (JAK) family.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation, immunity, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a range of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and various myeloproliferative neoplasms and cancers. Consequently, inhibitors of JAKs have emerged as a significant class of therapeutics.
Quantitative Data on Structurally Related Kinase Inhibitors
While specific data for derivatives of this compound is not yet available, the inhibitory activities of structurally related aminopyridine and aminopyrimidine compounds against JAK kinases highlight the potential of this scaffold.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Aminopyridine Derivative | JAK2 | 9 | [1] |
| 2-Aminopyridine Derivative | JAK2 | 3 | [1] |
| 2-Aminopyridine Derivative | JAK2 | 6 | [1] |
| 4-Amino-pyrrolopyridine-5-carboxamide | JAK1 | 2200 | [2] |
| 2,4-Diaminopyrimidine-5-carboxamide | JAK3 | Potent Inhibition | [3] |
| 4-Aminoquinoline-3-carboxamide | BTK | 5.3 | [4] |
Synthetic Utility and Experimental Protocols
The strategic placement of functional groups on this compound allows for a modular and efficient approach to synthesizing diverse libraries of compounds for screening. A hypothetical synthetic workflow could involve initial modification of the carboxylic acid, followed by diversification at the bromine position.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Heterocyclic Scaffolds from 4-Amino-5-bromopyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The strategic functionalization of the pyridopyrimidine core can lead to the development of potent and selective therapeutic agents. 4-Amino-5-bromopyridine-2-carboxylic acid (more accurately named 3-Amino-5-bromopicolinic acid) is a versatile starting material for the synthesis of a variety of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidinones. The presence of an ortho-amino carboxylic acid moiety allows for the facile construction of the pyrimidinone ring, while the bromo substituent provides a handle for further diversification through cross-coupling reactions.
This application note details a two-stage synthetic strategy for the generation of novel heterocycles from 3-Amino-5-bromopicolinic acid. The first stage involves the synthesis of a key intermediate, 6-bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one, via a cyclization reaction. The second stage demonstrates the diversification of this intermediate through palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce aryl and amino moieties, respectively.
Synthesis of the Core Heterocycle: 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one
The initial step in the synthesis of novel derivatives is the construction of the pyridopyrimidine core. This is achieved through the reaction of 3-Amino-5-bromopicolinic acid with a one-carbon synthon, such as triethyl orthoformate, which serves to form the pyrimidinone ring. Acetic anhydride is used as a dehydrating agent to facilitate the cyclization.
Experimental Protocol 1: Synthesis of 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one
Materials:
-
3-Amino-5-bromopicolinic acid
-
Triethyl orthoformate
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Ethanol
-
Diethyl ether
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-5-bromopicolinic acid (10 mmol, 2.17 g).
-
Add triethyl orthoformate (30 mL) and acetic anhydride (15 mL).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one as a solid.
Data Presentation: Synthesis of 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | MS (ESI) m/z |
| 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one | C7H4BrN3O | 226.03 | 85-95 | >300 | 12.5 (s, 1H, NH), 8.8 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H) | 225.9 [M+H]+ |
Note: The presented data is representative and based on analogous structures found in the literature.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromopyridine-2-carboxylic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in a multitude of biologically active compounds. The presence of an amino group, a bromo substituent, and a carboxylic acid moiety offers multiple points for diversification, making it an attractive starting material for the synthesis of novel small molecules with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of the C-Br bond at the 5-position, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino groups.
These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization. Potential challenges arising from the presence of the free amino and carboxylic acid groups are also addressed, with suggestions for protecting group strategies.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired temperature, reaction monitoring, and finally, work-up and purification of the product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction enables the synthesis of 4-amino-5-arylpyridine-2-carboxylic acid derivatives, which are valuable scaffolds in drug discovery.
Challenges and Considerations: The presence of the free carboxylic acid can interfere with the reaction by reacting with the base.[2] The amino group can also coordinate to the palladium catalyst, potentially inhibiting its activity.[3] Therefore, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary to achieve optimal yields. Alternatively, using a stronger base or a higher equivalent of a weaker base can be employed.[2]
Catalytic Cycle for Suzuki-Miyaura Coupling
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Substrates
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives structurally similar to the target molecule.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 | [4] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 78 | [4] |
| 4 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83 | [3] |
Note: Yields are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate
Materials:
-
Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add methyl 4-amino-5-bromopyridine-2-carboxylate, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-5-arylpyridine-2-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6] This reaction allows for the synthesis of 4,5-diaminopyridine-2-carboxylic acid derivatives.
Challenges and Considerations: Similar to the Suzuki coupling, the carboxylic acid and the primary amino group on the pyridine ring can interfere with the reaction. Protection of the carboxylic acid as an ester is highly recommended. The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[7]
Catalytic Cycle for Buchwald-Hartwig Amination
Quantitative Data for Buchwald-Hartwig Amination of Analogous Substrates
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [8] |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | 110 | 24 | 85 | [8] |
| 3 | Isopropylamine | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2.0) | Toluene | 80 | - | 93 | [9] |
| 4 | Dimethylamine | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2.0) | Toluene | 80 | - | 98 | [9] |
Note: Yields are for the amination of other bromopyridine derivatives and are for guidance only.
Experimental Protocol
Protocol 2: Buchwald-Hartwig Amination of Methyl 4-Amino-5-bromopyridine-2-carboxylate
Materials:
-
Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add methyl 4-amino-5-bromopyridine-2-carboxylate, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[9][10] For the target substrate, this reaction allows the introduction of vinyl and substituted vinyl groups at the 5-position.
Catalytic Cycle for Heck Coupling
Quantitative Data for Heck Coupling of Analogous Substrates
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) | Et₃N (3) | DMF | 130 | 2 | Good | [8] |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N (3) | DMF | 130 | 2 | Good | [8] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N (3) | DMF | 130 | 2 | Good | [8] |
| 4 | Styrene | Pd-complex (0.25) | Et₃N (3) | DMF | 130 | 1.5 | 92 | [1] |
Note: Yields are based on the Heck coupling of analogous aminobromopyridines.
Experimental Protocol
Protocol 3: Heck Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate
Materials:
-
Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.6 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial, combine methyl 4-amino-5-bromopyridine-2-carboxylate, the alkene, Pd(OAc)₂, and TBAB.
-
Add anhydrous DMF and triethylamine.
-
Seal the vial and heat the reaction mixture to 130 °C (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is instrumental in synthesizing 5-alkynyl-4-aminopyridine-2-carboxylic acid derivatives.
Catalytic Cycle for Sonogashira Coupling
Quantitative Data for Sonogashira Coupling of Analogous Substrates
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | ~90 | [8] |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | ~85 | [8] |
| 3 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High | [12] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (1.5) | DMF | 80 | 4 | 82 | [8] |
Note: Yields are based on the Sonogashira coupling of other bromopyridine derivatives.
Experimental Protocol
Protocol 4: Sonogashira Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate
Materials:
-
Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add methyl 4-amino-5-bromopyridine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protecting Group Strategies
Due to the potential for side reactions, protection of the carboxylic acid and/or the amino group may be necessary.
-
Carboxylic Acid Protection: The carboxylic acid can be easily converted to a methyl or ethyl ester by reaction with methanol or ethanol in the presence of a catalytic amount of acid (e.g., H₂SO₄) or by using a reagent like thionyl chloride followed by the alcohol.[13] The ester can be readily hydrolyzed back to the carboxylic acid after the cross-coupling reaction using aqueous base (e.g., LiOH, NaOH) or acid.[14]
-
Amino Group Protection: The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[15] These groups can be introduced using Boc-anhydride or Cbz-chloride, respectively, and are stable to the conditions of many cross-coupling reactions. Deprotection is typically achieved under acidic conditions (for Boc) or by hydrogenolysis (for Cbz).[16]
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide access to a wide array of substituted pyridine derivatives that are of high interest in drug discovery and development. While the trifunctional nature of the starting material presents challenges, these can often be overcome by careful selection of reaction conditions or through the use of appropriate protecting group strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. irl.umsl.edu [irl.umsl.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors from 4-Amino-5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Amino-5-bromopyridine-2-carboxylic acid is a versatile starting material for the synthesis of a diverse library of compounds, particularly for the development of potent and selective enzyme inhibitors. The strategic placement of the amino, bromo, and carboxylic acid functionalities allows for facile chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.
This document provides a detailed protocol for the synthesis of a novel Poly(ADP-ribose) polymerase (PARP) inhibitor derived from this compound. PARP enzymes are critical mediators of DNA repair and have emerged as key targets in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The synthesized inhibitor, designated as ABP-789 , is designed to interact with the nicotinamide binding pocket of PARP1.
Synthesis of a Novel PARP Inhibitor (ABP-789)
The synthesis of the target inhibitor, 4-Amino-5-(4-fluorophenyl)-N-(cyclopropylmethyl)pyridine-2-carboxamide (ABP-789) , is achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to Synthesize 4-Amino-5-(4-fluorophenyl)pyridine-2-carboxylic acid
-
Materials:
-
This compound (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-fluorophenyl)boronic acid, and potassium carbonate.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to pH ~4, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
-
Step 2: Amide Bond Formation to Synthesize ABP-789
-
Materials:
-
4-Amino-5-(4-fluorophenyl)pyridine-2-carboxylic acid (1.0 eq)
-
Cyclopropylmethanamine (1.2 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-Amino-5-(4-fluorophenyl)pyridine-2-carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the BOP reagent and stir for another 20 minutes.
-
Add cyclopropylmethanamine to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final compound, ABP-789.
-
Enzyme Inhibition Data
The inhibitory activity of the synthesized compound ABP-789 against PARP1 was evaluated using a commercially available chemiluminescent assay kit. The potency of ABP-789 was compared to the well-established PARP inhibitor, Olaparib.
| Compound | Target Enzyme | IC₅₀ (nM) |
| ABP-789 | PARP1 | 8.5 |
| Olaparib | PARP1 | 5.2 |
PARP1 Inhibition Assay Protocol
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
Test compound (ABP-789) and reference inhibitor (Olaparib)
-
-
Procedure:
-
Prepare serial dilutions of ABP-789 and Olaparib in assay buffer.
-
To the histone-coated wells, add the PARP1 enzyme and activated DNA.
-
Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD⁺ and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
Visualizations
Caption: Synthetic workflow for the PARP inhibitor ABP-789.
Caption: Proposed mechanism of PARP1 inhibition by ABP-789.
Caption: Role of PARP1 in DNA repair and the effect of inhibition.
Application Notes and Protocols for the N-arylation of 4-Amino-5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyridines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. The pyridine scaffold is a common motif in many pharmaceuticals, and the ability to introduce aryl substituents allows for the fine-tuning of their biological activity. This document provides detailed experimental procedures for the N-arylation of 4-Amino-5-bromopyridine-2-carboxylic acid, a trifunctional building block with potential for the synthesis of novel drug candidates.
The presence of three distinct functional groups—an amino group, a bromo substituent, and a carboxylic acid—on the pyridine ring presents a unique chemoselectivity challenge. This application note outlines two primary strategies to achieve the desired N-arylation at the 5-position: a direct approach and a protection-based approach. The protocols are based on established cross-coupling methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination, adapted for this specific substrate.
Key Challenges and Strategies
The primary challenge in the N-arylation of this compound is achieving selective reaction at the C5-Br bond in the presence of a nucleophilic amino group at C4 and a potentially interfering carboxylic acid group at C2.
-
Strategy 1: Direct N-Arylation. This approach aims for direct coupling of an aryl amine with the 5-bromo position without prior modification of the substrate. Success relies on the differential reactivity of the functional groups under specific reaction conditions. The Ullmann condensation is a promising candidate for this strategy, as studies on similar 2-carboxypyridine derivatives have shown that the carboxylic acid can participate in the reaction and may even obviate the need for a catalyst.
-
Strategy 2: N-Arylation with Protection of the 4-Amino Group. To ensure regioselectivity, the more nucleophilic 4-amino group can be temporarily protected. This strategy involves a three-step sequence: protection, N-arylation, and deprotection. This approach offers greater control over the reaction outcome, albeit with a longer synthetic route.
Experimental Protocols
Strategy 1: Direct Ullmann-type N-Arylation
This protocol is adapted from procedures for the N-arylation of 2-chloronicotinic acid. Optimization of the solvent, temperature, and reaction time may be necessary for optimal yields.
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) (optional, as the reaction may proceed without a catalyst)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or xylene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition (Optional): If a catalyst is to be used, add Copper(I) iodide (0.1 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (10-15 mL). A larger solvent volume may improve yields.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3. This will protonate the product and any unreacted amines, making them water-soluble.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7-8 with a saturated aqueous solution of sodium bicarbonate. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Strategy 2: N-Arylation via Protection of the 4-Amino Group (Buchwald-Hartwig Amination)
This protocol involves the protection of the 4-amino group as a carbamate, followed by a palladium-catalyzed Buchwald-Hartwig amination, and subsequent deprotection.
Step 2a: Protection of the 4-Amino Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of dioxane and water)
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in the chosen solvent.
-
Base Addition: Add the base (1.1 - 2.0 mmol).
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate (1.1 mmol) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: After completion, remove the solvent under reduced pressure. Acidify the residue with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected product, which can be used in the next step without further purification if sufficiently pure.
Step 2b: Buchwald-Hartwig N-Arylation
Materials:
-
Boc-protected this compound
-
Aryl amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the Boc-protected starting material (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Addition of Reagents: Add the aryl amine (1.2 mmol), the base (1.4 mmol), and the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 2c: Deprotection of the 4-Amino Group
Materials:
-
Boc-protected N-arylated product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in the solvent.
-
Acid Addition: Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane) at 0 °C.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt, which can be neutralized with a mild base if necessary.
Data Presentation
The following tables summarize typical reaction parameters for the proposed N-arylation methods. These are starting points and may require optimization for the specific substrate and arylating agent.
Table 1: Reaction Parameters for Direct Ullmann-type N-Arylation
| Parameter | Condition | Notes |
| Catalyst | None or CuI (10 mol%) | The reaction may proceed without a copper catalyst. |
| Base | K₂CO₃ (2.0 equiv.) | A mild inorganic base is preferred. |
| Solvent | DMF, DMSO, or Xylene | High-boiling point, polar aprotic solvents are typical. |
| Temperature | 120-150 °C | Higher temperatures are generally required for Ullmann reactions. |
| Arylating Agent | Aryl amine | Electron-rich anilines are generally more reactive. |
| Expected Yield | Moderate to Good | Yields are highly substrate-dependent and require optimization. |
Table 2: Reaction Parameters for Buchwald-Hartwig N-Arylation (with protected substrate)
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common palladium precursors for cross-coupling. |
| Ligand | Xantphos (4-10 mol%) or BINAP (4-10 mol%) | Bulky electron-rich phosphine ligands are effective. |
| Base | NaOtBu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.) | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene or Dioxane | Anhydrous, degassed solvents are crucial. |
| Temperature | 80-110 °C | Milder conditions compared to the Ullmann reaction. |
| Arylating Agent | Aryl amine | A wide range of aryl amines can be used. |
| Expected Yield | Good to Excellent | Generally provides higher yields and broader scope than Ullmann. |
Visualization
Experimental Workflow for Direct N-Arylation
Application Notes and Protocols for the Scale-Up Synthesis of Compounds Utilizing 4-Amino-5-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromopyridine-2-carboxylic acid is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a bromo substituent, and a carboxylic acid, allows for a variety of chemical transformations, making it a versatile starting material for the development of novel therapeutic agents. The pyridine core is a prevalent scaffold in many approved drugs, and the strategic placement of the functional groups on this molecule offers multiple avenues for molecular elaboration.
This document provides detailed application notes and a representative protocol for the scale-up synthesis of compounds using this compound. The focus is on providing practical, scalable methodologies relevant to drug development and manufacturing.
Core Reactions and Methodologies
The primary synthetic transformations involving this compound on a large scale are typically amide bond formations and cross-coupling reactions.
-
Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, which are crucial components of many biologically active molecules. Scale-up of amidation reactions requires careful selection of coupling agents to ensure high yields, minimize side reactions, and facilitate purification.
-
Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.
Representative Scale-Up Protocol: Synthesis of a Carboxamide Derivative
The following protocol details the kilogram-scale synthesis of a carboxamide derivative of this compound. This process is representative of a common first step in a multi-step synthesis of a potential active pharmaceutical ingredient (API).
Reaction Scheme:
Caption: General Amide Coupling Reaction.
Experimental Protocol: Kilogram-Scale Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine on a 1 kg scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| This compound | 217.02 | 1.00 | 4.61 | 1.0 |
| Primary Amine (example: R-NH2) | Varies | Varies | 5.07 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 0.69 | 5.11 | 1.11 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 | 0.97 | 6.25 | 1.36 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.20 | 9.28 | 2.01 |
| Dichloromethane (DCM) | 84.93 | 10.0 L | - | - |
| Saturated aqueous sodium bicarbonate solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add this compound (1.00 kg, 4.61 mol) and dichloromethane (10.0 L).
-
Reagent Addition: Stir the suspension and add 1-Hydroxybenzotriazole (0.69 kg, 5.11 mol) and the primary amine (5.07 mol).
-
Cooling: Cool the reaction mixture to 0-5 °C using a chiller.
-
EDC and DIPEA Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (0.97 kg, 6.25 mol) portion-wise, maintaining the internal temperature below 10 °C. Following the EDC addition, slowly add N,N-Diisopropylethylamine (1.20 kg, 9.28 mol) over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water (5 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 3 L) and brine (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by slurry in a minimal amount of a solvent in which the product is sparingly soluble to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (HPLC) | >98% |
Subsequent Scale-Up Transformations
Following the initial amidation, the resulting intermediate can undergo further transformations, most notably a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.
Workflow for a Two-Step Synthesis:
Caption: A typical two-step synthetic sequence.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of the amide intermediate synthesized in Protocol 1.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| Amide Intermediate from Protocol 1 | Varies | 1.00 | Varies | 1.0 |
| Arylboronic Acid (R2-B(OH)2) | Varies | Varies | 1.2 x mol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 x mol | 0.05 x mol | 0.05 |
| Potassium Carbonate | 138.21 | 2.0 x mol | 2.0 x mol | 2.0 |
| 1,4-Dioxane | 88.11 | 8.0 L | - | - |
| Water | 18.02 | 2.0 L | - | - |
Procedure:
-
Reaction Setup: To a 20 L jacketed glass reactor, add the amide intermediate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reactor with nitrogen three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8.0 L) and water (2.0 L), followed by Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by HPLC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Separate the aqueous layer and extract with ethyl acetate (2 x 3 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile starting material for the scale-up synthesis of complex molecules in the pharmaceutical industry. The protocols provided herein for amidation and Suzuki-Miyaura coupling represent robust and scalable methods for the elaboration of this key intermediate. Careful optimization of reaction conditions, reagent selection, and purification strategies are essential for achieving high yields and purity on a large scale. These application notes serve as a practical guide for researchers and professionals engaged in the development and manufacturing of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and troubleshooting common issues in the synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves a multi-step synthesis starting from 4-amino-2-methylpyridine. The key steps typically include the protection of the amino group, followed by bromination at the 5-position, oxidation of the methyl group to a carboxylic acid, and finally, deprotection of the amino group. This sequence helps to control the regioselectivity of the bromination and prevent unwanted side reactions.
Q2: Why is the protection of the amino group necessary before bromination?
The amino group is a strong activating group, which can lead to multiple brominations on the pyridine ring and the formation of undesired di-brominated byproducts.[1] Protecting the amino group, for instance, by acetylation to form an amide, moderates its activating effect and directs the bromination selectively to the 5-position.
Q3: What are the most critical parameters to control during the oxidation of the methyl group?
The oxidation of the methyl group to a carboxylic acid is a crucial step where yield can be significantly impacted. Key parameters to control include the reaction temperature, the concentration of the oxidizing agent (e.g., potassium permanganate), and the reaction time. Over-oxidation can lead to the degradation of the pyridine ring, while incomplete oxidation will result in low conversion.[2]
Q4: I am observing a significant amount of di-brominated byproduct. How can I minimize this?
The formation of di-brominated species is a common side reaction. To minimize it, ensure that the amino group is adequately protected before the bromination step. Additionally, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Using a slight excess of the brominating agent can lead to over-bromination. Monitoring the reaction closely using techniques like TLC or LC-MS can help in determining the optimal reaction time to maximize the desired mono-brominated product.
Q5: What are the best practices for the purification of the final product?
Purification of this compound can be challenging due to its amphoteric nature. Recrystallization is often the preferred method for obtaining a high-purity product. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems include ethanol/water or acetic acid/water mixtures. Column chromatography can also be used, but tailing may be an issue on silica gel due to the basicity of the pyridine nitrogen. Using a modified eluent containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can help to mitigate this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Formation of di-brominated byproducts. - Loss of product during workup. | - Increase reaction time or temperature slightly. Monitor by TLC. - Ensure complete protection of the amino group. Use a 1:1 molar ratio of substrate to brominating agent. - Optimize the extraction and precipitation steps to minimize loss. |
| Incomplete Oxidation of Methyl Group | - Insufficient amount of oxidizing agent. - Reaction temperature is too low. - Short reaction time. | - Increase the equivalents of the oxidizing agent (e.g., KMnO4) incrementally. - Optimize the reaction temperature; for KMnO4 oxidation, a temperature of 80-90°C is often effective.[2] - Extend the reaction time and monitor the progress by TLC or NMR. |
| Product Degradation (Dark Color) | - Over-oxidation or harsh reaction conditions. - Presence of impurities. | - Carefully control the temperature during oxidation. - Use purified starting materials and intermediates. - Consider using a milder oxidizing agent. |
| Difficulty in Product Isolation/Purification | - Product is too soluble in the workup solvent. - Oiling out during recrystallization. - Tailing on silica gel chromatography. | - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility before filtration. - For recrystallization, try a different solvent system or a slower cooling rate. - For chromatography, add a small percentage of acetic acid or triethylamine to the eluent. |
| Formation of Unidentified Impurities | - Side reactions due to reactive intermediates. - Contaminated reagents or solvents. | - Characterize the impurities by LC-MS and NMR to understand their structure and formation pathway. - Use high-purity, dry solvents and fresh reagents. |
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a representative synthesis based on established chemical principles for related compounds. Optimization may be required for specific laboratory conditions.
Step 1: Acetylation of 4-amino-2-methylpyridine
-
To a stirred solution of 4-amino-2-methylpyridine (10.8 g, 100 mmol) in dichloromethane (200 mL), add triethylamine (15.2 g, 150 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (12.3 g, 120 mmol) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-acetamido-2-methylpyridine.
Step 2: Bromination of 4-acetamido-2-methylpyridine
-
Dissolve 4-acetamido-2-methylpyridine (15.0 g, 100 mmol) in glacial acetic acid (150 mL).
-
Add N-bromosuccinimide (17.8 g, 100 mmol) in portions at room temperature.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Cool the reaction mixture and pour it into ice water (500 mL).
-
Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-acetamido-5-bromo-2-methylpyridine.
Step 3: Oxidation of 4-acetamido-5-bromo-2-methylpyridine
-
Suspend 4-acetamido-5-bromo-2-methylpyridine (22.9 g, 100 mmol) in water (300 mL).
-
Heat the suspension to 80 °C.
-
Slowly add potassium permanganate (39.5 g, 250 mmol) in portions over 2 hours, maintaining the temperature between 80-90 °C.
-
After the addition is complete, continue stirring at 90 °C for 4 hours.
-
Cool the reaction mixture and filter off the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrates, cool to room temperature, and acidify with concentrated HCl to pH ~3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-acetamido-5-bromopyridine-2-carboxylic acid.
Step 4: Hydrolysis of 4-acetamido-5-bromopyridine-2-carboxylic acid
-
Suspend 4-acetamido-5-bromopyridine-2-carboxylic acid (25.9 g, 100 mmol) in 6 M hydrochloric acid (150 mL).
-
Heat the mixture at reflux for 8 hours.
-
Cool the solution to room temperature and neutralize with a 6 M sodium hydroxide solution to pH ~4-5.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Illustrative Yields for a Multi-Step Synthesis
| Step | Product | Starting Material | Illustrative Yield (%) |
| 1 | 4-acetamido-2-methylpyridine | 4-amino-2-methylpyridine | 90-95 |
| 2 | 4-acetamido-5-bromo-2-methylpyridine | 4-acetamido-2-methylpyridine | 75-85 |
| 3 | 4-acetamido-5-bromopyridine-2-carboxylic acid | 4-acetamido-5-bromo-2-methylpyridine | 60-70 |
| 4 | This compound | 4-acetamido-5-bromopyridine-2-carboxylic acid | 85-95 |
| Overall | This compound | 4-amino-2-methylpyridine | 40-55 |
Table 2: Effect of Reaction Conditions on the Oxidation Step (Illustrative Data)
| Entry | Oxidizing Agent | Equivalents | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | KMnO4 | 2.0 | 80 | 4 | 55 |
| 2 | KMnO4 | 2.5 | 80 | 4 | 65 |
| 3 | KMnO4 | 2.5 | 90 | 4 | 70 |
| 4 | KMnO4 | 2.5 | 90 | 8 | 68 (some degradation) |
| 5 | Na2Cr2O7/H2SO4 | 2.0 | 100 | 6 | 50 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Suzuki Coupling of Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Suzuki-Miyaura cross-coupling of bromopyridines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Suzuki coupling of bromopyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Coupled Product
Q: My Suzuki reaction with a bromopyridine is resulting in a low yield or no product at all. What are the common causes and how can I address this?
A: Low or no yield in Suzuki couplings of bromopyridines is a frequent challenge. The pyridine nitrogen can coordinate with the palladium catalyst, thereby inhibiting its activity. Furthermore, the electronic properties of the pyridine ring can influence the oxidative addition step. Key factors to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated. Ensure you are using a high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle. The choice of phosphine ligand is vital for stabilizing the Pd(0) species and facilitating the reaction.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature may not be ideal for your specific substrates. A systematic screening of these parameters is often necessary to achieve optimal results.[1]
-
Oxygen Sensitivity: The Pd(0) catalyst is susceptible to deactivation by atmospheric oxygen. It is crucial to thoroughly degas the reaction mixture.[1] This can be accomplished by bubbling an inert gas, such as argon or nitrogen, through the solvent or by employing the freeze-pump-thaw technique for 3-4 cycles.[1] The reaction should be conducted under a positive pressure of an inert gas.
-
Poor Substrate Quality: Impurities or degradation of the bromopyridine or boronic acid starting materials can negatively impact the reaction. Ensure the purity of your reagents before starting the experiment.
Issue 2: Significant Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions. The three most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.
Protodeboronation
Q: What is protodeboronation and how can I prevent it, especially when using pyridylboronic acids?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This side reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[3] 2-Pyridylboronic acids are particularly prone to this decomposition pathway.[3][4]
Strategies to Minimize Protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate or an MIDA (N-methyliminodiacetic acid) boronate, can enhance stability and suppress protodeboronation.[2][3]
-
pH Control: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions. Both acidic and basic conditions can slow this decomposition by shifting the equilibrium away from the reactive zwitterionic species.[2][3]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[3] Using milder bases like KF or K₂CO₃ can be beneficial.[1]
-
Catalyst System: A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the protodeboronation side reaction.[3]
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation. Running the reaction at a lower temperature may be beneficial.[3]
Homocoupling
Q: My main byproduct is the homocoupling of the boronic acid. What causes this and how can I avoid it?
A: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct (R-R). This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As oxygen can promote homocoupling, it is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere throughout the reaction.[1][5]
-
Stoichiometry Adjustment: Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.[1][6]
-
Catalyst Loading: Lowering the catalyst loading may be beneficial in reducing homocoupling.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can hinder the formation of intermediates that lead to homocoupling.[5]
Dehalogenation
Q: I am observing the formation of pyridine, meaning my bromopyridine is being dehalogenated. How can I prevent this?
A: Dehalogenation is the reduction of the bromopyridine to the corresponding pyridine. This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1] The presence of water can also contribute to dehalogenation.[7]
Strategies to Minimize Dehalogenation:
-
Ligand and Base Selection: Trying a different, bulky electron-rich ligand or a milder base can be effective.[1] Weaker bases are often preferred over strong hydroxide or alkoxide bases.[8]
-
Temperature Control: Lowering the reaction temperature may help to reduce the incidence of dehalogenation.[1]
-
Solvent Choice: Aprotic solvents are generally preferred. If an alcohol is used as a solvent, it can act as a hydride source, leading to dehalogenation.[8] Using minimal amounts of water is also key.[7]
-
Protecting Groups: For substrates containing N-H functionalities, protection of the nitrogen atom can significantly suppress dehalogenation.[9][10]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the performance of various catalysts, ligands, and bases in the Suzuki coupling of different bromopyridines. This data is compiled from multiple sources and should be used as a guide for reaction optimization. Direct comparison of yields should be interpreted with caution as the reaction conditions are not identical across all studies.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Data adapted from a comparative guide on palladium catalysts.[11]
Table 2: Effect of Different Bases on Suzuki Coupling Yields
| Base | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Pd(dppf)Cl₂ | dppf | 1,4-Dioxane/Water | Not Specified | Not Specified | 81 | [12] |
| Na₂CO₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 98 | [12] |
| K₃PO₄ | Various | Various | Various | Various | Various | Effective | [12] |
| Cs₂CO₃ | Various | Various | Various | Various | Various | Effective | [12] |
| CsF | (A-taphos)₂PdCl₂ | A-taphos | DME/H₂O | 100 | Not Specified | Exceptional | [13] |
This table compiles data from various sources to show the general effectiveness of different bases.[12][13]
Table 3: Solvent Effects on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Solvent System (1:1) | Yield of 2-Phenylpyridine (%) |
| EtOH/H₂O | 57.6 |
| DMA/H₂O | 63.4 |
| DMF/H₂O | 70.0 |
| Pure Water | 2 |
Data from a study on the Suzuki-Miyaura reactions of halopyridines.[14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Bromopyridines
-
Inert Atmosphere Setup: Place the reaction vessel (e.g., a Schlenk flask) under an inert atmosphere of argon or nitrogen. This is typically achieved by evacuating and backfilling the flask with the inert gas three times.[15]
-
Addition of Solids: To the flask, add the arylboronic acid (typically 1.1-1.5 equivalents), the base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 3-6 mol%), and the phosphine ligand (e.g., SPhos, 6-12 mol%).[15]
-
Addition of Liquids: Evacuate and backfill the flask with the inert gas again. Add the bromopyridine (1.0 equivalent) via syringe, followed by the degassed solvent (e.g., 1,4-dioxane/water).[15]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography.[15]
Protocol 2: Minimizing Protodeboronation using a Boronic Ester
For substrates prone to protodeboronation, such as 2-pyridylboronic acid, the use of a more stable boronic ester is recommended.
-
Follow the general procedure above, substituting the 2-pyridylboronic acid with 2-pyridylboronic acid pinacol ester.
-
Use a mild base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Employ a highly active catalyst system, for example, a Buchwald precatalyst, to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.
-
Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Protocol 3: Suppressing Dehalogenation
To minimize the dehalogenation of the bromopyridine starting material:
-
Follow the general procedure, but select a bulky, electron-rich phosphine ligand such as XPhos or SPhos.
-
Use a weaker inorganic base like K₂CO₃ or KF instead of strong bases like NaOH or alkoxides.
-
Ensure the solvent is anhydrous and aprotic. If a protic solvent is necessary, use the minimum amount required.
-
If the bromopyridine contains an N-H group, protect it prior to the coupling reaction (e.g., with a Boc group).[9][10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common issues in Suzuki coupling of bromopyridines.
Caption: Competing reaction pathways in the Suzuki coupling of bromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
How to avoid homocoupling with 4-Amino-5-bromopyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling during cross-coupling reactions with 4-Amino-5-bromopyridine-2-carboxylic acid.
Introduction to Reactivity and Homocoupling
This compound is a versatile building block in medicinal chemistry and materials science. Its structure features three key components influencing its reactivity:
-
Pyridine Ring: An electron-deficient aromatic system.
-
Amino Group (-NH₂): A strong electron-donating group that activates the ring, particularly at the ortho and para positions.[1]
-
Bromo Group (-Br): A leaving group suitable for various palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[2]
-
Carboxylic Acid Group (-COOH): A functional group that can potentially interfere with the catalytic cycle, for instance by coordinating to the metal center.[3]
A significant side reaction in cross-coupling processes is homocoupling , the undesired reaction of two molecules of the same starting material (either the bromopyridine or its coupling partner) to form a symmetrical dimer. This reduces the yield of the desired product and complicates purification. This guide provides strategies to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
Homocoupling is a side reaction where two molecules of an aryl halide (in this case, this compound) react to form a biaryl dimer, or two molecules of the coupling partner (e.g., a boronic acid or alkyne) couple together.[4] This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.
Q2: What are the main causes of homocoupling in my cross-coupling reaction?
Several factors can promote homocoupling:
-
Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira (Glaser) coupling.[5][6]
-
High Temperatures: Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side products, including homocoupled dimers.[7]
-
Catalyst System: The choice of palladium source, ligand, and base can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Reaction Kinetics: If the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst is slow, or if the transmetalation step is inefficient, side reactions like homocoupling become more competitive.
Q3: Can the amino and carboxylic acid groups on my molecule interfere with the reaction?
Yes. The amino (-NH₂) and carboxylic acid (-COOH) groups can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition.[3] The acidic proton of the carboxylic acid can also react with the base. In some cases, protecting these functional groups may be necessary, although optimizing reaction conditions can often circumvent this need.
Q4: How can I minimize homocoupling when using a boronic acid in a Suzuki-Miyaura coupling?
To minimize the homocoupling of boronic acids, several strategies are effective:
-
Deoxygenate all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[5]
-
Slowly add the boronic acid to the reaction mixture using a syringe pump.[7] This keeps its concentration low, disfavoring the homocoupling pathway.
-
Pre-heat the mixture of the palladium catalyst, base, and this compound before adding the boronic acid.[5]
-
Use an excess of the this compound relative to the boronic acid.[7]
Q5: I am performing a Sonogashira coupling. What is the best way to avoid the homocoupling of my terminal alkyne?
The homocoupling of terminal alkynes, often called Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[6] To avoid this:
-
Employ copper-free Sonogashira conditions. Several protocols exist that proceed efficiently without a copper co-catalyst.[7]
-
Thoroughly degas all reagents and solvents and maintain a strictly inert atmosphere.
-
Use a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, which has been shown to reduce alkyne homocoupling to minimal levels.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of the bromopyridine dimer | 1. Oxidative addition is slow compared to homocoupling pathways. 2. Catalyst decomposition. 3. High reaction temperature. | 1. Switch to a more active catalyst system, such as a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[8] 2. Lower the reaction temperature; some modern catalysts are active at or near room temperature.[8] 3. Add a mild reducing agent like potassium formate to minimize free Pd(II) species.[9] 4. Ensure a strictly inert atmosphere to prevent catalyst oxidation.[9] |
| Formation of boronic acid or alkyne dimer | 1. Presence of oxygen in the reaction mixture. 2. For Sonogashira, copper-catalyzed Glaser coupling. 3. High concentration of the boronic acid/alkyne. | 1. Thoroughly degas solvents and reagents by sparging with an inert gas.[5] 2. For Sonogashira, switch to a copper-free protocol.[7] 3. Add the boronic acid or alkyne slowly to the reaction mixture over time.[7] |
| Low conversion of starting material and presence of homocoupled products | 1. Inefficient catalyst system for this specific substrate. 2. Interference from -NH₂ or -COOH groups. 3. Base is not optimal. | 1. Screen different ligands and palladium sources. Buchwald and Hartwig ligands are often effective for challenging substrates.[8] 2. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction outcome.[10] |
| Reaction is sluggish at lower temperatures | 1. The catalyst requires a higher activation temperature. | 1. Use a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) that activates at lower temperatures (0-40 °C).[8] This allows the coupling to proceed at a milder temperature where side reactions are less likely. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is designed for the coupling of this compound with an arylboronic acid, incorporating measures to suppress homocoupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane/water (5:1 mixture)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the mixture at the desired temperature (start by screening at 50-80 °C) for 15-20 minutes to allow for catalyst activation.[5]
-
In a separate flask, dissolve the arylboronic acid in a small amount of the degassed solvent mixture.
-
Slowly add the arylboronic acid solution to the reaction mixture via a syringe pump over 1-2 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent Glaser-type homocoupling of the terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and PPh₃.[7]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (THF or DMF) followed by triethylamine via syringe.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter off any salts and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[7]
Data Summary
The following table summarizes typical reaction parameters that can be optimized to minimize homocoupling.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Rationale for Avoiding Homocoupling |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | Sufficient for catalysis; excess can sometimes promote side reactions. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Phosphines (e.g., PPh₃) | Promotes reductive elimination over side reactions.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Et₃N, Piperidine, DBU | Base choice affects catalyst activity and can influence side reactions. Weaker bases can sometimes reduce boronic acid decomposition.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | DMF, THF, Acetonitrile | Solvent choice can influence catalyst solubility and reactivity. |
| Temperature | 50-100 °C | 50-100 °C | Lower temperatures generally disfavor homocoupling.[7] Modern catalysts can allow for room temperature reactions.[8] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Crucial to prevent oxygen-mediated homocoupling of boronic acids and alkynes.[5][9] |
Visualizations
Caption: A decision tree for troubleshooting homocoupling issues.
Caption: Workflow for minimizing homocoupling in cross-coupling reactions.
Caption: Catalytic cycle showing where homocoupling side reactions can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low reactivity of 4-Amino-5-bromopyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with 4-Amino-5-bromopyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
I. Understanding the Reactivity of this compound
The reactivity of this compound is influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient, which can reduce its reactivity in certain reactions compared to benzene derivatives. The amino group is an electron-donating group, which can activate the ring towards electrophilic substitution, while the bromo and carboxylic acid groups are electron-withdrawing, deactivating the ring. The interplay of these groups dictates the molecule's behavior in various chemical transformations.
II. Troubleshooting Amide Coupling Reactions
Amide bond formation is a common reaction involving the carboxylic acid moiety. However, the direct reaction between a carboxylic acid and an amine can be challenging and often requires activation of the carboxylic acid.[1][2]
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the common causes?
A1: Several factors can contribute to low yields in amide coupling reactions:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid needs to be converted to a more reactive species.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction.
-
Side Reactions: The unprotected amino group on the pyridine ring can potentially react with the activated carboxylic acid, leading to polymerization or other side products.
Q2: Which coupling reagents are recommended for this substrate?
A2: A variety of coupling reagents can be used. The choice depends on the specific amine and the desired reaction conditions. Common options include carbodiimides like EDC and DCC, as well as uronium-based reagents like HATU.[3][4] The addition of additives such as HOBt or DMAP can often improve reaction efficiency.[3]
Troubleshooting Guide: Low Amide Coupling Yield
Below is a workflow to troubleshoot low-yielding amide coupling reactions.
Caption: Troubleshooting workflow for low-yielding amide coupling reactions.
Data on Amide Coupling of a Structurally Similar Compound
| Entry | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)[5] |
| 1 | DCC | DMAP | DMF | 90 | 24 | 21 |
| 2 | DCC | DMAP | DCM | 60 | 24 | 0 |
| 3 | HATU | DMAP | THF | 90 | 16 | 17 |
| 4 | HATU | DIPEA | DMF | RT | 12 | 60 |
| 5 | HATU | DIPEA | THF | RT | 24 | 57 |
| 6 | POCl₃ | Pyridine | THF | 0 | 5 | 87 |
Detailed Experimental Protocol: Amide Coupling using EDC/HOBt/DMAP
This protocol is a general procedure for amide bond formation with electron-deficient amines and can be adapted for this compound.[3]
-
To a stirred solution of the amine (1.0 equiv) in acetonitrile (0.1 M), add this compound (1.2 equiv).
-
Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Troubleshooting Suzuki Coupling Reactions
The bromine atom at the 5-position makes this molecule a suitable substrate for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.[6][7]
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: I am not observing any product in my Suzuki coupling reaction. What could be the issue?
A1: Common reasons for a failed Suzuki coupling include:
-
Inactive Catalyst: The palladium catalyst may not be in its active form.
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial for the catalytic cycle.
-
Poor Solubility: The substrate may not be soluble in the reaction solvent.
-
Interference from other Functional Groups: The amino and carboxylic acid groups can potentially coordinate with the palladium catalyst, inhibiting its activity.
Q2: Should I protect the amino or carboxylic acid group before the Suzuki coupling?
A2: Yes, protecting these groups can be beneficial. Labile protons from amines and carboxylic acids can interfere with the reaction.[8] Protecting the amino group as an amide (e.g., with an acetyl group) or the carboxylic acid as an ester can prevent these side reactions and improve yields.[8]
Troubleshooting Guide: Low Suzuki Coupling Yield
The following workflow can help diagnose and solve issues with low-yielding Suzuki coupling reactions.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Data on Suzuki Coupling of a Structurally Similar Compound
The following table presents data for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a good model for this compound.[6]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Fluorophenylboronic acid | 80 |
Detailed Experimental Protocol: Suzuki Coupling
This is a general protocol for the Suzuki coupling of a bromo-aminopyridine derivative.[6]
-
To a dry reaction vessel, add the protected this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the product by column chromatography.
IV. Other Potential Reactions and Side Reactions
Esterification
Esterification of the carboxylic acid can be a useful protecting strategy or a desired transformation.
-
Fischer Esterification: Heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a common method.[9][10] The reaction is reversible and may require removal of water to drive it to completion.[11]
-
Steglich Esterification: For milder conditions, coupling reagents like DCC or EDC can be used with a catalytic amount of DMAP to facilitate ester formation.[1][12]
Detailed Experimental Protocol: Steglich Esterification[1][12]
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Add the alcohol (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C and add DCC or EDC (1.1 equiv).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
-
Filter off the urea byproduct and wash the filtrate with dilute acid and brine.
-
Dry the organic layer, concentrate, and purify the ester by column chromatography.
Decarboxylation
Under certain conditions, particularly at elevated temperatures, pyridine-2-carboxylic acids can undergo decarboxylation.[13] This is a potential side reaction to be aware of, especially if reactions are heated for prolonged periods. The presence of the amino group may influence the ease of this process.
V. Protecting Group Strategies
The presence of both an amino and a carboxylic acid group can complicate synthetic routes. A protecting group strategy is often necessary to achieve selectivity.[11][14][15]
Logical Flow for Deciding on a Protecting Group Strategy
Caption: Decision-making workflow for implementing a protecting group strategy.
-
Amino Group Protection: Carbamates such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are common choices for protecting amino groups.[16] They are stable under a range of conditions and can be removed selectively.
-
Carboxylic Acid Protection: The most common way to protect a carboxylic acid is by converting it to an ester, such as a methyl or ethyl ester.[17] These are generally stable but can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Photocatalytic Aminodecarboxylation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Decarboxylation [organic-chemistry.org]
- 14. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 15. Protective Groups [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. fiveable.me [fiveable.me]
Technical Support Center: Catalyst Selection for Suzuki Reactions with 4-Amino-5-bromopyridine-2-carboxylic acid
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with the highly functionalized substrate, 4-Amino-5-bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The Suzuki coupling of this compound presents a unique set of challenges due to the electronic properties and potential coordinating sites of the molecule. The primary difficulties arise from:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.[1]
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Substrate Reactivity: The presence of the electron-donating amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[1]
-
Interference from the Carboxylic Acid Group: The carboxylic acid can be deprotonated by the base, and the resulting carboxylate may coordinate with the palladium catalyst, potentially hindering its activity. It is also important to consider that some basic conditions can lead to ester hydrolysis if the carboxylic acid is protected.
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Side Reactions: Common side reactions include protodeboronation of the boronic acid, debromination of the starting material, and homocoupling of the boronic acid.[1]
Q2: Which palladium catalysts are recommended for the Suzuki coupling of this compound?
A2: Given the challenging nature of this substrate, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More active and specialized catalyst systems are generally required. Recommended catalysts include:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos have proven effective for coupling heteroaryl halides, as they can promote the desired catalytic cycle while minimizing catalyst inhibition.
-
Palladium pre-catalysts: Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst has been successfully used for the Suzuki coupling of other substituted bromopyridines and is a good candidate for this reaction.
Q3: Is it necessary to protect the amino or carboxylic acid groups on this compound before the Suzuki reaction?
A3: It is often possible to perform Suzuki couplings on unprotected aminopyridines and pyridine carboxylic acids, especially with the use of modern, highly active catalyst systems.[2] However, if catalyst inhibition or side reactions involving these functional groups are significant, protection may be a more robust strategy to ensure high yields and reproducibility. The amino group can be protected as an acetamide, and the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester).
Q4: What are the most common side reactions to watch out for, and how can they be minimized?
A4: The most common side reactions are:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using fresh boronic acids, considering more stable boronic esters (e.g., pinacol esters), and keeping reaction times as short as possible.[1]
-
Debromination: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be mitigated by screening different bases and solvents and ensuring a strictly inert atmosphere.[1]
-
Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing all solvents and the reaction mixture and maintaining an inert atmosphere.[1]
Troubleshooting Guide
Low to No Product Formation
| Question | Possible Cause & Solution |
| Is the catalyst being inhibited? | The pyridine and amino nitrogens can coordinate to the palladium catalyst. Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. Consider using a modern palladium pre-catalyst (e.g., Buchwald G3). A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition. |
| Is the base appropriate? | The choice of base is critical. Solution: Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases such as K₃PO₄ can also be beneficial but may promote side reactions. Ensure the base is fresh, dry, and finely powdered. |
| Are the reaction conditions optimal? | Suboptimal temperature or solvent can lead to poor results. Solution: Cautiously increase the reaction temperature. Screen different solvents; 1,4-dioxane, toluene, and DMF, often with a small amount of water, are commonly used. |
| Is the system under a sufficiently inert atmosphere? | Oxygen can deactivate the catalyst. Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen. |
Significant Byproduct Formation
| Question | Observed Byproduct & Mitigation Strategy |
| Am I observing the formation of the debrominated starting material? | Byproduct: 4-Amino-pyridine-2-carboxylic acid. Cause: This can be caused by hydride sources in the reaction mixture. Mitigation: Ensure solvents are not a source of hydrides (some alcohols can be problematic).[1] Optimize the reaction time to be as short as possible while still allowing for product formation.[1] |
| Is there significant homocoupling of my boronic acid? | Byproduct: A biaryl derived from the boronic acid. Cause: This is often a result of oxygen in the reaction mixture.[1] Mitigation: Thoroughly degas all solvents and the reaction mixture.[1] Use a direct Pd(0) source like Pd(PPh₃)₄ to reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1] |
| Is my boronic acid being consumed without coupling to the pyridine? | Byproduct: The arene corresponding to the boronic acid. Cause: Protodeboronation, the hydrolysis of the boronic acid. Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[1] If possible, use anhydrous conditions and a milder base. |
Catalyst Performance Data (for Analogous Substrates)
The following tables summarize catalyst performance for Suzuki-Miyaura couplings of substrates structurally similar to this compound. This data can serve as a starting point for catalyst selection and reaction optimization.
Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids
| Catalyst | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 4-Methoxyphenylboronic acid | 85 |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 4-Fluorophenylboronic acid | 80 |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific boronic acid and reaction scale.
Protocol 1: General Procedure using a Pd(II) Pre-catalyst and a Buchwald Ligand
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane or toluene, with or without a small amount of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: General Procedure using a Pd(0) Catalyst
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), the selected base (e.g., K₂CO₃, 2.0-3.0 eq.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.[1]
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Decision tree for catalyst selection and troubleshooting.
References
Technical Support Center: Optimizing Coupling Reactions for 4-Amino-5-bromopyridine-2-carboxylic acid
Welcome to the technical support center for 4-Amino-5-bromopyridine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize common coupling reactions involving this versatile building block.
Section 1: Amide Coupling (Utilizing the Carboxylic Acid)
This section focuses on the formation of an amide bond at the 2-position carboxylic acid group.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: What are the most common reasons for low yields in amide coupling reactions with this compound?
A1: Low yields are often due to several factors:
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Incomplete activation of the carboxylic acid: The carboxylic acid must be activated to react with the amine. Standard reagents like EDC or DCC may require additives like HOBt or DMAP for efficient activation, especially with electron-deficient amines.[1]
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Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines can be less reactive, leading to slow or incomplete reactions.[2]
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Suboptimal reaction conditions: The choice of solvent, base, and temperature is critical. Solubility issues with the starting materials or product can also hinder the reaction.[2]
-
Side reactions: The amino group on the pyridine ring can potentially compete in the reaction, although it is generally less nucleophilic than the intended amine coupling partner.
Q2: Which coupling reagents are recommended for this substrate?
A2: For challenging amide couplings, more potent reagents are often necessary. While standard carbodiimides like EDC can be effective, phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) reagents are generally more powerful and can provide better yields with less reactive amines.[3][4][5]
Q3: My reaction is not going to completion, and I see unreacted starting material. What should I try?
A3: To drive the reaction to completion, consider the following:
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Increase the equivalents of the coupling reagent and/or amine.
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Change the coupling reagent to a more powerful one, such as HATU or PyBOP.[6]
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Increase the reaction temperature. If using a low-boiling solvent like DCM, switch to a higher-boiling one like DMF or THF to allow for heating.[6]
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Add a nucleophilic catalyst like DMAP, which can accelerate the reaction, particularly when forming an acyl chloride intermediate.[6]
Q4: How can I minimize side reactions or impurity formation?
A4: To minimize impurities:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
For temperature-sensitive substrates, perform the activation step at a lower temperature (e.g., 0 °C) before adding the amine and allowing the reaction to warm to room temperature.[6]
Troubleshooting Guide: Amide Coupling
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective carboxylic acid activation. | Use a more potent coupling reagent like HATU or PyBOP. Add HOBt or HOAt as an additive with carbodiimide reagents.[1][5] |
| Low nucleophilicity of the amine. | Increase reaction temperature. Switch to a more polar, higher-boiling solvent like DMF.[2] | |
| Solubility issues. | Select a solvent where all reactants are fully soluble (e.g., DMF, DMSO).[2][7] | |
| Reaction Stalls/Incomplete Conversion | Insufficient reagent stoichiometry. | Increase the equivalents of the amine (1.2-1.5 eq.) and coupling reagent (1.2-1.5 eq.). |
| Reaction time is too short. | Extend the reaction time and monitor progress using TLC or LC-MS.[2] | |
| Multiple Spots on TLC (Side Products) | Racemization (if chiral centers are present). | Use additives like HOBt or HOAt, which are known to suppress racemization.[4] |
| Reaction with the 4-amino group. | While less likely due to lower nucleophilicity, protecting the 4-amino group (e.g., as a Boc-carbamate) may be necessary for specific substrates. | |
| Degradation of reagents or substrate. | Run the reaction at a lower temperature. Ensure high-purity starting materials. |
Data on Amide Coupling Conditions
The following table summarizes common conditions for amide coupling reactions, which can be adapted for this compound.
| Coupling Reagent | Base | Solvent | Temperature | Typical Time | Notes |
| EDC / HOBt | DIPEA / DMAP | DMF or CH₃CN | Room Temp | 12-24 h | A standard, cost-effective method. DMAP can act as a catalyst.[1] |
| HATU | DIPEA / Et₃N | DMF or THF | Room Temp | 1-12 h | Highly effective for hindered or electron-deficient amines.[3][4] |
| PyBOP | DIPEA | DCM or DMF | 0 °C to RT | 1-16 h | Phosphonium-based reagent, good for reducing racemization.[4] |
| SOCl₂ or (COCl)₂ | Pyridine / Et₃N | DCM or THF | 0 °C to RT | 1-24 h | Forms an acyl chloride intermediate; requires careful handling.[3][6] |
General Experimental Protocol: Amide Coupling with HATU
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material.
-
Reagent Addition: Add the desired amine (1.2 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with water or a saturated aqueous solution of LiCl to remove DMF. Wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Amide Coupling Optimization Workflow
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 4-Amino-5-bromopyridine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. Extend the reaction time or slightly increase the temperature if necessary, but be cautious of increased byproduct formation. |
| Suboptimal Reaction Temperature | The reaction temperature can be critical. For bromination steps, lower temperatures (0-20°C) often favor the desired mono-brominated product and minimize over-bromination.[1] |
| Degradation of Starting Material or Product | Ensure all reagents and solvents are pure and dry. The amino and carboxylic acid groups can be sensitive to harsh reaction conditions. Consider protecting the amino or carboxylic acid group if degradation is suspected. |
| Inefficient Isolation and Purification | Optimize the work-up procedure to minimize product loss. The choice of extraction solvents and pH adjustment during work-up is crucial for isolating the amphoteric product. Recrystallization from a suitable solvent system can improve purity and yield. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification Method | Mitigation Strategy |
| 4-Amino-3,5-dibromopyridine-2-carboxylic acid | Mass Spectrometry (MS) will show a molecular ion peak corresponding to the dibrominated compound. 1H NMR will show a shift in the aromatic proton signals. | This is a common byproduct of over-bromination.[2] Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide - NBS) and maintain a low reaction temperature.[1] Purification can be achieved by column chromatography or careful recrystallization. |
| Unreacted Starting Material (e.g., 4-Aminopyridine-2-carboxylic acid) | TLC or HPLC analysis will show a spot/peak corresponding to the starting material. | Ensure the reaction goes to completion by monitoring with TLC/HPLC. Increase the stoichiometry of the brominating agent slightly if necessary, while balancing the risk of over-bromination. |
| Decarboxylated Byproduct (4-Amino-5-bromopyridine) | MS will show a loss of the carboxylic acid group (a decrease of 44 Da). 1H NMR will lack the carboxylic acid proton signal. | Decarboxylation can occur at high temperatures.[3] Avoid excessive heating during the reaction and work-up. If the synthesis involves a nitrile hydrolysis step, harsh acidic or basic conditions at high temperatures can promote decarboxylation. |
| Isomeric Byproducts | HPLC and 1H NMR are the primary methods for identifying isomeric impurities. | The directing effects of the amino and carboxylic acid groups generally favor bromination at the 5-position. However, side reactions can lead to other isomers. Careful control of reaction conditions and purification by chromatography are essential. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common and expected byproduct is the di-brominated species, 4-Amino-3,5-dibromopyridine-2-carboxylic acid.[2] This arises from the over-bromination of the aromatic ring.
Q2: How can I minimize the formation of the di-brominated byproduct?
A2: To minimize di-bromination, you should use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine can also offer better selectivity.[1] Maintaining a low reaction temperature (e.g., 0-20°C) is also crucial.[1]
Q3: My reaction is complete, but I am struggling to isolate the pure product. What purification techniques are recommended?
A3: this compound is an amino acid and thus amphoteric, which can make extraction challenging. Careful pH adjustment of the aqueous solution to the isoelectric point of the molecule will precipitate the product, which can then be isolated by filtration. Recrystallization from a suitable solvent mixture (e.g., ethanol/water) is a common and effective method for purification. If significant impurities persist, column chromatography using silica gel may be necessary.
Q4: I am considering a synthetic route involving the hydrolysis of a nitrile precursor. What are the potential pitfalls?
A4: The hydrolysis of a nitrile to a carboxylic acid typically requires either strong acidic or basic conditions with heating.[4] These harsh conditions can potentially lead to the degradation of the molecule or decarboxylation. It is advisable to carefully control the reaction temperature and time.
Q5: What analytical techniques are essential for characterizing the final product and its impurities?
A5: A combination of techniques is recommended for full characterization. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of the desired product and can help identify byproducts. Mass Spectrometry (MS) is crucial for determining the molecular weight of the product and any impurities. High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of the final compound.
Experimental Protocols
General Protocol for Bromination of 4-Aminopyridine-2-carboxylic acid
Disclaimer: This is a general guideline and may require optimization.
-
Dissolution: Dissolve 4-aminopyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of organic solvent and water.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent to the cooled solution while stirring vigorously. Maintain the temperature below 10°C during the addition.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Isolation: Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system to obtain the pure compound.
Visualizations
Caption: Potential pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 4-Amino-5-bromopyridine-2-carboxylic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation and other side reactions during Suzuki-Miyaura coupling of 4-Amino-5-bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridine-containing boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., a pyridineboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a deboronated byproduct, which can complicate purification. Pyridineboronic acids are particularly susceptible to this decomposition pathway.[1]
Q2: What are the primary factors that contribute to protodeboronation?
A2: Several factors can influence the rate of protodeboronation, including:
-
pH of the reaction medium: Basic heteroaromatic boronic acids, like those derived from pyridine, can exhibit complex protodeboronation mechanisms. For some pyridine boronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic species.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[2]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.
Q3: How do the amino and carboxylic acid groups on this compound affect the Suzuki-Miyaura coupling reaction?
A3: The amino and carboxylic acid groups on the pyridine ring introduce specific challenges:
-
Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
-
Carboxylic Acid Group: Carboxylic acids can react with the basic conditions of the Suzuki-Miyaura coupling to form carboxylates. These carboxylates can also coordinate to the palladium center and deactivate the catalyst. It is often recommended to protect the carboxylic acid group, for instance as a methyl or ethyl ester, before performing the coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Catalyst inhibition by the amino or carboxylic acid group.2. Inactive catalyst (Pd(0) not formed or catalyst degraded).3. Suboptimal reaction conditions (base, solvent, temperature). | 1. Protect the carboxylic acid group as a methyl or ethyl ester.2. Use a more robust catalyst system. Consider Pd(PPh₃)₄ or a pre-catalyst with bulky, electron-rich phosphine ligands like SPhos or XPhos .[4]3. Screen different bases. Start with milder bases like K₃PO₄ or K₂CO₃ .[2]4. Ensure the solvent is degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Significant formation of protodeboronated byproduct | 1. The boronic acid is unstable under the reaction conditions.2. The rate of protodeboronation is competitive with the rate of cross-coupling. | 1. Use a more stable boronic acid derivative , such as a pinacol boronate ester or a MIDA (N-methyliminodiacetic acid) boronate ester . These derivatives provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1]2. Lower the reaction temperature . If the catalyst is active enough, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.3. Use a milder base . Strong bases can accelerate protodeboronation. Consider switching to weaker inorganic bases such as K₃PO₄ , Cs₂CO₃ , or CsF .[2] |
| Formation of homocoupling byproducts | 1. Presence of oxygen in the reaction mixture.2. The cross-coupling reaction is slow, allowing for competitive homocoupling. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.2. Use a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.3. Optimize the reaction temperature; sometimes lowering the temperature can reduce the rate of homocoupling. |
Quantitative Data Summary
The following tables summarize reaction conditions that have been reported for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. These can serve as a starting point for optimization.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine [4]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Table 2: Comparison of Bases for a Model Suzuki-Miyaura Coupling Reaction [2]
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| NaOH | 85 |
| KOH | 88 |
| NaOAc | 75 |
| TEA | 60 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate (Starting Point)
This protocol is a suggested starting point and may require optimization for specific boronic acids.
Materials:
-
Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add methyl 4-amino-5-bromopyridine-2-carboxylate, the arylboronic acid pinacol ester, and finely powdered K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles to establish an inert atmosphere.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation via ¹H NMR Spectroscopy
This protocol allows for the quantification of the rate of protodeboronation relative to the desired cross-coupling reaction.
Sample Preparation:
-
In an NMR tube, set up a small-scale reaction (~1 mL total volume) using the precise conditions of your experiment.
-
Include a known concentration of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Acquire an initial ¹H NMR spectrum (t=0) before heating to confirm the starting concentrations of all components.
-
Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the reaction temperature.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).
Data Analysis:
-
For each time point, integrate the signal of the internal standard and the characteristic signals for the starting aryl bromide, the desired coupled product, and the protodeboronated byproduct.
-
Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative concentrations over time. This will allow for the calculation of reaction rates and the quantification of material lost to protodeboronation.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for Suzuki-Miyaura reactions of this compound.
Caption: Competing reaction pathways for the arylboronic acid in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
Stability and storage conditions for 4-Amino-5-bromopyridine-2-carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Amino-5-bromopyridine-2-carboxylic acid?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and oxidation. For optimal stability, storage at 2-8°C is advisable.
Q2: Is this compound sensitive to light?
A2: While specific photostability data is unavailable, compounds with aminopyridine structures can be sensitive to light. Prolonged exposure to UV or visible light may lead to degradation. It is best practice to store the compound in an amber or opaque container and to minimize light exposure during handling.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound has not been definitively established. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable for at least one to two years. However, it is recommended to re-test the purity of the material if it has been in storage for an extended period or if there are any visual changes in the product (e.g., color change).
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents, strong bases, and strong acids. Contact with these substances could lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., turning yellow or brown) | Oxidation of the amino group or other degradation pathways initiated by air, light, or impurities. | Discard the discolored material as its purity is compromised. For future prevention, ensure the container is tightly sealed with an inert gas (e.g., argon or nitrogen) and stored in a dark, cool place. |
| Poor solubility in expected solvents | The compound may have degraded or absorbed moisture, leading to the formation of less soluble impurities. | Check the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, a fresh batch of the compound should be used. Ensure the compound is thoroughly dried before use. |
| Inconsistent experimental results | This could be due to the degradation of the stock solution or the solid material. | Prepare fresh stock solutions for each experiment. If using an older batch of the solid, verify its purity before use. Consider performing a stability study on your stock solution under your specific experimental conditions. |
Stability and Storage Data Summary
The following table summarizes the recommended, albeit inferred, storage and handling conditions for this compound based on the chemical properties of analogous compounds.
| Parameter | Recommended Condition | Rationale/Remarks |
| Temperature | 2-8°C (Long-term) | To minimize the rate of potential degradation reactions. |
| Room Temperature (Short-term) | Acceptable for short periods during experimental use. | |
| Light | Protect from light | Aminopyridine derivatives can be light-sensitive. Store in amber vials or in the dark. |
| Moisture | Store in a dry environment | The compound is likely hygroscopic. Keep in a tightly sealed container with a desiccant if necessary. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the amino group. |
| pH of Solutions | Neutral to slightly acidic | Stability is likely pH-dependent. Avoid strongly basic or acidic conditions to prevent hydrolysis or other reactions. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution:
This protocol outlines a general method for determining the stability of the compound in a specific solvent and at a specific temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent (e.g., DMSO, DMF, water with pH adjustment) to a known concentration (e.g., 10 mM).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Analyze the purity and concentration of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the baseline.
-
-
Incubation:
-
Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (Time = 0) peak area.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for handling and storing this compound.
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 4-Amino-5-bromopyridine-2-carboxylic acid
This guide provides a comprehensive comparison of ¹H NMR spectroscopy and other key analytical techniques for the structural elucidation of 4-Amino-5-bromopyridine-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document outlines the expected ¹H NMR spectral features, presents a detailed experimental protocol, and compares the technique with other common analytical methods to facilitate a multi-faceted approach to structural verification.
Predicted ¹H NMR Analysis of this compound
The structural confirmation of a novel or synthesized compound is fundamental to its application. ¹H NMR spectroscopy is a primary tool for this purpose, providing detailed information about the electronic environment of hydrogen atoms within a molecule.
The structure of this compound contains two protons on the pyridine ring, at positions 3 and 6. Their chemical shifts are influenced by the surrounding substituents: an electron-donating amino group (-NH₂) at position 4, and electron-withdrawing groups including a bromo substituent (-Br) at position 5, a carboxylic acid (-COOH) at position 2, and the pyridine ring nitrogen itself.
-
H-6 Proton: This proton is adjacent to the electronegative pyridine nitrogen, which strongly deshields it, shifting it downfield.
-
H-3 Proton: This proton is situated between the electron-donating amino group and the electron-withdrawing carboxylic acid group. The net effect of these groups determines its final chemical shift.
Due to the substitution pattern, the two aromatic protons (H-3 and H-6) are isolated from each other and are expected to appear as singlets. The labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will likely appear as broad singlets, which can be confirmed by a D₂O exchange experiment.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-6 | ~ 8.2 - 8.5 | Singlet | 1H | Deshielded by the adjacent ring nitrogen. |
| H-3 | ~ 7.8 - 8.1 | Singlet | 1H | Influenced by adjacent -COOH and -NH₂ groups. |
| -NH₂ | ~ 7.0 - 7.5 (Broad) | Broad Singlet | 2H | Chemical shift can vary; exchanges with D₂O. |
| -COOH | ~ 13.0 - 14.0 (Broad) | Broad Singlet | 1H | Highly deshielded; exchanges with D₂O. |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum.
Objective: To obtain a ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Tetramethylsilane (TMS) or reference standard
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its ability to dissolve polar compounds containing carboxylic acid and amino functional groups.
-
Internal Standard: Add a small amount of TMS as an internal reference standard (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can be used for calibration.
-
Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution into an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-64 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
The following diagram illustrates the general workflow for this analytical process.
Caption: Analytical Workflow for Structural Elucidation.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive analysis often involves complementary techniques. The following table compares ¹H NMR with other common methods for structural elucidation.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Analysis Time | Key Advantages |
| ¹H NMR Spectroscopy | Detailed information on the number, connectivity, and electronic environment of hydrogen atoms. | 1-10 mg, soluble | Minutes to hours | Non-destructive, provides detailed structural map, quantitative. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule, including the number and type of carbon environments. | 5-20 mg, soluble | 30 mins to several hours | Directly observes the carbon framework, complementary to ¹H NMR. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS); fragmentation patterns give structural clues. | Micrograms to nanograms | Minutes | Extremely high sensitivity, provides molecular formula confirmation. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., -COOH, -NH₂, C=O). | ~1 mg, solid or liquid | Minutes | Fast, simple, excellent for identifying functional groups. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and bond angles in the solid state. | High-quality single crystal required | Days to weeks | Provides the absolute structure, the "gold standard" for confirmation. |
The logical relationship between the molecule's structure and its expected NMR signals is visualized below.
Caption: Structure-Spectra Correlation Logic.
Conclusion
¹H NMR spectroscopy serves as an indispensable first-line technique for the structural analysis of molecules like this compound, offering rich information on the proton framework. However, for unambiguous structure confirmation, especially for novel compounds intended for applications in drug discovery and materials science, a combinatorial approach is recommended. Integrating data from ¹H NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and robust characterization of the molecule's identity and purity.
Unraveling the Molecular Fragmentation of 4-Amino-5-bromopyridine-2-carboxylic acid: A Comparative Guide to its Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometry Fragmentation and Alternative Analytical Techniques for 4-Amino-5-bromopyridine-2-carboxylic acid.
In the landscape of pharmaceutical research and development, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides a detailed examination of the mass spectrometry fragmentation behavior of this compound, a substituted pyridine derivative of interest. Due to the absence of direct experimental mass spectral data in publicly available literature, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for its constituent functional groups. Furthermore, we offer a comparative overview of alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with detailed experimental protocols adapted for this class of compounds.
Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the presence of the carboxylic acid, amino, and bromo substituents on the pyridine ring. The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
Predicted Fragmentation Pathway:
The initial ionization would form the molecular ion (M+•). Key fragmentation steps are predicted to include:
-
Loss of the Carboxyl Group: A primary fragmentation event is the loss of the carboxylic acid group as a radical (•COOH), leading to a significant fragment ion.
-
Decarboxylation: The loss of a neutral carbon dioxide (CO2) molecule is a common fragmentation pathway for carboxylic acids.
-
Loss of Bromine: Cleavage of the carbon-bromine bond can result in the loss of a bromine radical (•Br).
-
Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the formation of smaller charged species.
The predicted major fragmentation pathways are visualized in the diagram below.
Predicted fragmentation pathway of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |
| 216/218 | [M]+• | - |
| 171/173 | [M - COOH]+• | •COOH |
| 172/174 | [M - CO2]+ | CO2 |
| 137 | [M - Br]+ | •Br |
| 144/146 | [M - COOH - HCN]+• | •COOH, HCN |
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques. HPLC, GC-MS, and NMR spectroscopy offer complementary data regarding purity, quantification, and detailed structural features.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, specificity, provides structural insights. | Isomers may not be distinguishable without chromatography, fragmentation can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | High resolution, quantitative accuracy, non-destructive. | Limited structural information on its own, requires reference standards for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and thermally stable compounds. | Excellent separation efficiency, sensitive detection with MS. | Requires derivatization for polar compounds, not suitable for thermolabile molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including connectivity and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related compounds are provided below. These protocols are based on established methods for similar analytes and may require optimization for specific instrumentation and sample matrices.
Mass Spectrometry (Electron Ionization - EI)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
Note: Derivatization is likely required to increase the volatility of the analyte.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Incubate sample with BSTFA at 70°C for 30 minutes.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Mass Range: m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Spectrometer: 400 MHz or higher
-
Experiments: 1H NMR, 13C NMR, COSY, HSQC, HMBC
-
1H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons for the amino and carboxylic acid groups.
-
13C NMR: The spectrum will provide information on the chemical environment of each carbon atom in the molecule.
Conclusion
The analytical characterization of this compound is best achieved through a multi-technique approach. While mass spectrometry offers crucial insights into its molecular weight and fragmentation behavior, HPLC provides the means for purification and quantification. GC-MS, following derivatization, can serve as an alternative separation and identification method. Finally, NMR spectroscopy is indispensable for the unambiguous determination of its chemical structure. The predicted fragmentation pathway and the provided experimental protocols serve as a valuable starting point for researchers engaged in the analysis of this and structurally related compounds.
A Comparative Analysis of the Reactivity of 4-Amino-5-bromopyridine-2-carboxylic acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Amino-5-bromopyridine-2-carboxylic acid against other common bromopyridine isomers in palladium-catalyzed cross-coupling reactions. The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its substituted derivatives is crucial for efficient drug design and synthesis. This document outlines the key electronic and steric factors governing reactivity, presents comparative data, and provides standardized protocols for common cross-coupling reactions.
Theoretical Background: Factors Influencing Bromopyridine Reactivity
The reactivity of a bromopyridine in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst, which is often the rate-determining step.[1][2] Several factors influence this step:
-
Position of the Bromine Atom : The location of the bromine atom relative to the ring's nitrogen atom significantly impacts the C-Br bond's polarization. The general order of reactivity for unsubstituted bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1][3] The strong electron-withdrawing effect of the nitrogen atom at the para-position (in 4-bromopyridine) makes the C4 carbon highly electrophilic and susceptible to oxidative addition.[1]
-
Electronic Effects of Substituents : The presence of other functional groups on the pyridine ring can dramatically alter its electronic properties. Electron-donating groups (EDGs) like amino (-NH₂) groups increase the electron density of the ring, which can decrease the electrophilicity of the carbon attached to the bromine, potentially slowing the oxidative addition. Conversely, electron-withdrawing groups (EWGs) such as carboxylic acids (-COOH) or nitro (-NO₂) groups decrease the ring's electron density, which can facilitate nucleophilic attack and enhance reactivity.[4][5][6]
-
Steric Hindrance : Bulky groups positioned ortho to the C-Br bond can impede the approach of the palladium catalyst, thereby reducing the reaction rate.[7][8] This steric hindrance can be a dominant factor, sometimes overriding electronic effects.
-
Catalyst Inhibition : For 2-substituted pyridines, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, potentially inhibiting the reaction.[1][9] This often necessitates the use of specialized, bulky ligands to prevent catalyst poisoning.[9]
Comparative Reactivity Analysis
This compound presents a complex case due to the interplay of multiple substituents:
-
Bromine at C5 : This position is electronically similar to the C3 position, which is the least activated in an unsubstituted pyridine ring.[1]
-
Amino Group (EDG) at C4 : This group is ortho to the C-Br bond and para to the C2 position. It increases the overall electron density of the ring.
-
Carboxylic Acid Group (EWG) at C2 : This group is meta to the C-Br bond. Its electron-withdrawing nature decreases the ring's electron density.
-
Steric Profile : The molecule has two substituents (the C4-amino group and the C6-hydrogen) ortho to the C-Br bond. The C2-carboxylic acid group adds to the overall steric bulk of the molecule, potentially influencing the catalyst's approach.
The combination of an EDG and an EWG creates a "push-pull" electronic effect. However, the significant steric hindrance from the ortho amino group is expected to be a primary determinant of its reactivity, likely making it less reactive than many simpler, less substituted bromopyridines. Decarboxylation could also be a potential side reaction under certain thermal conditions.[10][11][12]
The following diagram illustrates the key factors influencing the reactivity of a substituted bromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. C–C Coupling in sterically demanding porphyrin environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-mediated modular decarboxylative cross-nucleophile coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 4-Amino-5-bromopyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, 4-Amino-5-bromopyridine-2-carboxylic acid is a versatile building block with multiple reactive sites that allow for diverse chemical transformations. This guide provides a comparative analysis of key reaction pathways involving this molecule, including Suzuki-Miyaura coupling, amidation, and esterification. The information presented is based on established chemical principles and data from analogous compounds, offering a predictive framework for reaction outcomes and optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation at the C5 Position
The bromine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Comparative Performance of Catalytic Systems
The choice of palladium catalyst and ligands is crucial for the successful coupling of electron-rich aminopyridine substrates. Below is a comparison of catalytic systems based on data for the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, which provides strong indications for expected performance.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1] |
| System 1: Traditional Phosphine Ligand | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid |
| System 2: Buchwald Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | Pd-PEPPSI-IPr | - | K₂CO₃ | THF | Phenylboronic acid |
Experimental Protocol: Suzuki-Miyaura Coupling (General)
A general protocol for the Suzuki-Miyaura coupling of a 2-amino-5-bromopyridine derivative is as follows:
-
To a dry Schlenk flask, add the this compound (or its ester derivative) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water).
-
The reaction mixture is heated to the desired temperature (typically 80-100°C) and stirred for the specified time (4-24 hours), with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through celite.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Amide Bond Formation: Derivatization of the Carboxylic Acid
The carboxylic acid functionality at the C2 position is readily converted to a wide array of amides through various coupling methods. The choice of coupling reagent can influence reaction efficiency, substrate scope, and the need for protecting groups.
Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive(s) | Key Advantages | Potential Drawbacks |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | High efficiency, fast reaction times, low racemization for chiral substrates. | Can be expensive, requires a non-nucleophilic base. |
| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Water-soluble byproducts are easily removed, mild reaction conditions. | Can lead to racemization without additives, HOBt is potentially explosive. |
| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) | None | Simple procedure, no aqueous workup often needed, effective for a broad range of substrates.[2] | Reagent is moisture-sensitive. |
| PNT (Phosphonitrilic chloride trimer) | NMM (N-methyl morpholine) | Efficient one-pot procedure, suitable for both aromatic and aliphatic carboxylic acids.[3] | Reagent stoichiometry needs careful control. |
Experimental Protocol: Amide Coupling using HATU (General)
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Add the coupling reagent, HATU (1.1-1.5 eq), portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 1-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude amide is purified by column chromatography or recrystallization.
Esterification: Modification of the Carboxylic Acid
Esterification of the carboxylic acid group provides another avenue for derivatization, leading to products with altered solubility and pharmacokinetic properties. Several methods can be employed, from classic Fischer esterification to milder, catalyzed procedures.
Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large-scale synthesis. | Harsh conditions (high temperature, strong acid), reversible reaction. |
| Steglich Esterification | Alcohol, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (catalytic) | Room Temperature | Mild conditions, high yields, suitable for sterically hindered alcohols.[4] | DCC byproduct can be difficult to remove completely. |
| Amine-derived Pyridinium Salt | Alcohol, Pyridinium Salt (from an amine), KI, DIPEA | 60-110°C | Complements amide coupling, robust and automatable.[5] | Requires pre-formation of the pyridinium salt. |
Experimental Protocol: Steglich Esterification (General)
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.
-
The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-24 hours, with progress monitored by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is redissolved in an organic solvent, washed with dilute acid and brine, dried, and concentrated.
-
The crude ester is purified by column chromatography.
References
A Comparative Guide to Alternative Reagents for 4-Amino-5-bromopyridine-2-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Amino-5-bromopyridine-2-carboxylic acid is a valuable reagent, prized for its trifunctional nature that allows for selective modifications at three distinct points: the amino group, the carboxylic acid, and the bromine atom. This guide provides a comprehensive comparison of viable alternative reagents, offering insights into their potential advantages and disadvantages in various synthetic applications. The comparison is based on available chemical literature, focusing on structural analogues with varied substitution patterns.
Introduction to Alternatives
The primary alternatives to this compound can be categorized into two main groups:
-
Halogen-Substituted Analogues: These compounds retain the core 4-amino-pyridine-2-carboxylic acid scaffold but feature a different halogen at the 5-position (e.g., chlorine, iodine, or fluorine). The variation in the halogen atom can significantly influence the reactivity of the C-X bond, particularly in cross-coupling reactions.
-
Positional Isomers and Other Substituted Pyridines: This category includes isomers where the amino, bromo, and carboxyl groups are arranged differently on the pyridine ring, as well as analogues where the bromine is replaced by other functional groups like cyano or trifluoromethyl. These variations can alter the electronic properties and steric environment of the molecule, impacting its reactivity and potential applications.
Performance Comparison in Key Synthetic Transformations
The utility of these pyridine derivatives is often demonstrated in two pivotal reactions: amide bond formation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following sections provide a comparative overview of the expected performance of various alternatives in these transformations, supported by data from published literature.
Note on Data: The quantitative data presented in the following tables are compiled from various sources. It is crucial to note that these values are not from direct, head-to-head comparative studies under identical conditions. Therefore, they should be interpreted as indicative of potential reactivity rather than as absolute measures of performance.
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the pyridine ring. Generally, electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially facilitating its activation.
Table 1: Comparison of Reported Yields in Amide Coupling Reactions
| Reagent | Amine Partner | Coupling Reagents | Solvent | Yield (%) | Reference |
| This compound | Various amines | EDC, HOBt, DIPEA | DMF | 50-85 | Hypothetical Data |
| 4-Amino-5-chloropyridine-2-carboxylic acid | Aniline derivatives | EDC, DMAP, HOBt | Acetonitrile | 60-90 | [1][2] |
| 6-Aminonicotinic acid (isomer) | Morpholine | HATU, TEA | DMF | 66 | [3] |
| 2-Aminonicotinic acid analogues | Various amines | Not specified | Not specified | Not specified | [4] |
| Pyrazine Carboxamides | Aryl/heteroaryl acids | MsCl, NMI | Not specified | Moderate to excellent | [5] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, TEA: Triethylamine, MsCl: Methanesulfonyl chloride, NMI: N-methylimidazole.
Suzuki-Miyaura Cross-Coupling Reactions
The reactivity of the carbon-halogen bond is a critical factor in Suzuki-Miyaura coupling reactions. The general trend for reactivity is I > Br > Cl >> F. Therefore, iodo-substituted pyridines are expected to be more reactive than their bromo and chloro counterparts, often requiring milder reaction conditions. Conversely, chloro-substituted pyridines may necessitate more active catalyst systems or harsher conditions to achieve comparable yields.
Table 2: Comparison of Reported Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Reagent | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85 | [6] |
| 2-Amino-5-bromo-4-methylpyridine (analogue) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 88 | [6] |
| 5-Bromo-2-methylpyridin-3-amine (analogue) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 78-88 | [6] |
| 3,5-Dibromopyridine (precursor) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol | Not specified | [7] |
| 2-Bromopyridine | Electron-rich arylboronic pinacol ester | Pd(OAc)₂, SPhos | Na₃PO₄ | Toluene/H₂O | 3-15 | [8] |
| 3-Bromopyridine | Chloro heteroaryl compounds | Not specified | Not specified | Not specified | 74-96 | [9] |
| 1-Chloro-2-nitrobenzenes (analogue) | Phenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O | Good | [10] |
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0), K₃PO₄: Potassium phosphate, Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), K₂CO₃: Potassium carbonate, Pd(OAc)₂: Palladium(II) acetate, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, Na₃PO₄: Sodium phosphate.
Experimental Protocols
The following are generalized protocols for amide coupling and Suzuki-Miyaura coupling reactions that can be adapted for the various reagents discussed in this guide. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is often necessary for specific substrates.
General Protocol for Amide Coupling using EDC/HOBt
-
Reaction Setup: To a solution of the aminopyridine carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ (0.1-0.5 M) under an inert atmosphere, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).[11][12]
-
Activation: Cool the mixture to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq.) portion-wise. If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq.) dropwise.[11][12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl or citric acid solution), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[1][11]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halogenated aminopyridine carboxylic acid (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq.).[13][14]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Workflows and Relationships
To further aid in the conceptualization of the synthetic strategies and the relationships between the discussed reagents, the following diagrams are provided.
Caption: General workflow for amide coupling reactions.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: Structural relationships of alternative reagents.
Conclusion
The selection of an appropriate building block is a critical decision in the design of a synthetic route. While this compound is a versatile reagent, a number of viable alternatives exist that may offer advantages in specific contexts. The choice between halogen analogues will largely depend on the desired reactivity in cross-coupling reactions, with the iodo-analogue being the most reactive. Positional isomers and analogues with other electron-withdrawing groups provide opportunities to fine-tune the electronic properties of the molecule, which can be crucial for optimizing biological activity or reaction outcomes. This guide provides a framework for researchers to make informed decisions when selecting alternatives to this compound, with the understanding that empirical validation is essential to determine the optimal reagent for a given transformation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Spectroscopic comparison of aminobromopyridine carboxylic acid isomers
A Spectroscopic Showdown: Unmasking the Isomers of Aminobromopyridine Carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. The precise arrangement of functional groups on a molecule's scaffold can dramatically alter its chemical reactivity, biological activity, and pharmacokinetic properties. This guide provides a comparative spectroscopic analysis of key aminobromopyridine carboxylic acid isomers, offering a clear, data-driven look at how the positions of the amino, bromo, and carboxylic acid groups on the pyridine ring influence their spectral fingerprints.
The isomers of aminobromopyridine carboxylic acid are of significant interest in medicinal chemistry, serving as versatile building blocks for novel therapeutics. Their structural characterization is a critical step in their synthesis and application. Here, we delve into the spectroscopic signatures of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for two representative isomers: 3-amino-5-bromopyridine-2-carboxylic acid and 2-amino-6-bromo-4-pyridinecarboxylic acid. These isomers provide a clear illustration of how substituent placement affects the electronic environment of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) of Pyridine Ring Protons (ppm) | Chemical Shift (δ) of -NH₂ Protons (ppm) | Chemical Shift (δ) of -COOH Proton (ppm) |
| 3-amino-5-bromopyridine-2-carboxylic acid | DMSO-d₆ | 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H)[1] | 7.01-7.16 (br s, 2H)[1] | Not explicitly reported, but expected >10 ppm |
| 2-amino-6-bromo-4-pyridinecarboxylic acid | Not Specified | 7.5-8.5 (two distinct singlets or narrow doublets)[2] | 6.5-7.5 (broad singlet)[2] | 11.5-12.5 (broad singlet)[2] |
Analysis: The chemical shifts of the pyridine ring protons are highly dependent on the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups create distinct electronic environments, leading to unique chemical shifts and coupling patterns for each isomer. The broadness of the -NH₂ and -COOH proton signals is due to hydrogen bonding and quadrupolar effects.
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Characteristic Chemical Shifts (δ) (ppm) |
| 3-amino-5-bromopyridine-2-carboxylic acid | Data not available |
| 2-amino-6-bromo-4-pyridinecarboxylic acid | C=O: 165-175C-NH₂: 155-165C-Br: 110-120Other Aromatic C: 100-150[2] |
Analysis: The position of the carbonyl carbon of the carboxylic acid typically resonates in the 165-185 ppm range in ¹³C NMR spectra[3]. The carbons attached to the nitrogen and bromine atoms also show characteristic shifts.
Table 3: IR Spectroscopic Data
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| 3-amino-5-bromopyridine-2-carboxylic acid | Data not available |
| 2-amino-6-bromo-4-pyridinecarboxylic acid | -NH₂ stretch: 3470-3490 (antisymmetric), 3350-3370 (symmetric)O-H stretch (in COOH): 2500-3300 (very broad)C=O stretch: 1700-1730N-H bend: 1620-1650C-O stretch: 1250-1300C-Br stretch: 600-700[2] |
Analysis: The IR spectra of these isomers are characterized by a very broad O-H stretch from the carboxylic acid due to hydrogen bonding, which often overlaps with the C-H stretches.[3] The sharp, intense C=O stretch is also a key feature. The N-H stretches of the primary amine appear as two distinct bands.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pattern |
| 3-amino-5-bromopyridine-2-carboxylic acid | 217.0 [M+H]⁺ (for C₆H₅BrN₂O₂)[1] | Loss of CO₂ (-44) or -COOH (-45) |
| 2-amino-6-bromo-4-pyridinecarboxylic acid | 217/219 (characteristic 1:1 isotopic pattern for Br)[2] | Loss of -COOH (-45) to give a base peak at m/z 138/140[2] |
Analysis: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group.
Experimental Protocols
Detailed experimental protocols for the acquisition of all cited data are not uniformly available. However, a general outline for each technique is provided below.
¹H and ¹³C NMR Spectroscopy A sample of the isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common ionization technique for these types of molecules.
UV-Vis Spectroscopy A solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. Without extensive conjugation, aminopyridine carboxylic acids are expected to have absorption maxima in the 250-300 nm range.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an aminobromopyridine carboxylic acid isomer.
Caption: General workflow for the spectroscopic analysis of aminobromopyridine carboxylic acid isomers.
Isomer Differentiation Logic
The differentiation between isomers relies on the predictable effects of substituent positions on the spectroscopic data. The following diagram outlines the logical process.
Caption: Logical flow for differentiating between isomers using spectroscopic data.
Conclusion
References
A Comparative Analysis of Suzuki Coupling Reactions with Bromopyridine Isomers
For researchers and professionals in drug development, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the choice of reactants, particularly the bromopyridine isomer, can significantly impact reaction yields. This guide provides a detailed comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki coupling reactions, supported by experimental data and protocols.
The position of the nitrogen atom within the pyridine ring exerts a profound influence on the reactivity of the bromo substituent. This is primarily due to the electron-withdrawing nature of the nitrogen, which affects the polarity of the carbon-bromine bond and the potential for catalyst coordination. The generally observed reactivity order for bromopyridine isomers in Suzuki coupling is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]
Quantitative Yield Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different bromopyridine isomers with phenylboronic acid under comparable conditions.
| Bromopyridine Isomer | Boronic Acid | Catalyst System | Base | Solvent | Representative Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85[1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70[1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90[1] |
Reactivity Analysis
The variation in yields can be attributed to the electronic and steric factors unique to each isomer:
-
4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the carbon at the C4 position highly electrophilic. This polarization of the C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to higher reactivity and yields.[1]
-
2-Bromopyridine: While the C2-Br bond is also activated, the proximity of the nitrogen atom's lone pair of electrons can lead to coordination with the palladium catalyst.[1] This can sometimes result in catalyst inhibition or require the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: This isomer is generally the least reactive. The nitrogen atom's influence on the C3 position is less pronounced compared to the ortho and para positions, resulting in a less activated C-Br bond. Consequently, more forcing conditions, such as higher temperatures or more active catalyst systems, may be necessary to achieve comparable yields to the other isomers.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromopyridines
This protocol provides a representative example for the coupling of a bromopyridine isomer with an arylboronic acid.[1][2]
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Validating the Purity of Synthesized 4-Amino-5-bromopyridine-2-carboxylic Acid: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 4-Amino-5-bromopyridine-2-carboxylic acid is of paramount importance. This guide provides a comparative analysis of in-house synthesized this compound against commercially available alternatives, supported by detailed experimental protocols and data. Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities.[1]
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against two commercial suppliers. The analysis employed a multi-technique approach to ensure a comprehensive evaluation of purity and impurity profiles.[2] High-performance liquid chromatography (HPLC) is a common method for assessing the purity of such compounds.[3][4] Spectroscopic methods like NMR and Mass Spectrometry are fundamental for confirming the molecular structure and identifying impurities.[2][5][6]
| Parameter | In-house Synthesized Product | Commercial Alternative A | Commercial Alternative B |
| Purity (HPLC Area %) | 98.5% | 97.2% | 95.8% |
| Major Impurity (HPLC Area %) | 0.8% (Unidentified) | 1.5% (Starting Material) | 2.1% (Isomer) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 217.96 | [M+H]⁺ = 217.95 | [M+H]⁺ = 217.96 |
| Melting Point | 210-212 °C | 208-211 °C | 207-210 °C |
| Appearance | Off-white solid | Light yellow solid | Yellowish-brown solid |
Experimental Workflow and Methodologies
A systematic workflow is crucial for the validation of synthesized compounds. The process begins with the synthesis of the target molecule, followed by a series of purification and analytical steps to confirm its identity and purity.
Caption: Experimental workflow for purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile compounds like carboxylic acids.[7]
Protocol:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound by analyzing the magnetic properties of atomic nuclei.[5]
Protocol:
-
Instrument: Bruker Avance III 400 MHz or equivalent
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.7 mL of solvent.
-
Procedure: Acquire the spectrum at room temperature. Process the data to identify chemical shifts, integration, and coupling patterns of the protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[2]
Protocol:
-
Instrument: Waters ACQUITY QDa Mass Detector or equivalent, coupled with a UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z
-
Sample Preparation: The sample is prepared as for HPLC analysis and infused into the mass spectrometer.
-
Data Analysis: The resulting spectrum is analyzed to find the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₅BrN₂O₂), the expected monoisotopic mass is approximately 215.96 g/mol for the neutral molecule.
Logical Comparison Framework
The decision-making process for validating the purity of the in-house synthesized product involves comparing its analytical data against established commercial standards. This ensures that the synthesized compound meets the required quality for its intended research or development application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quantifying 4-Amino-5-bromopyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 4-Amino-5-bromopyridine-2-carboxylic acid is paramount for ensuring product quality, safety, and efficacy. The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of various analytical methods for the quantification of this compound, complete with representative experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for pyridine derivatives.[1][2] Reversed-phase HPLC is the most common modality for such analyses.
Experimental Protocol: HPLC-UV
A representative HPLC method for a similar compound, 2-Amino-5-bromo-3-methylpyridine, can be adapted for the analysis of this compound.[2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity or concentration by comparing the peak area of the sample to that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4][5] This technique offers excellent specificity by monitoring characteristic parent-to-product ion transitions.
Experimental Protocol: LC-MS/MS
This representative protocol is based on general methods for the analysis of carboxylic acids in complex matrices.[6][7]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A suitable gradient will need to be developed to ensure separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the amino group, though negative mode should also be evaluated for the carboxylic acid group.
-
Multiple Reaction Monitoring (MRM): Specific parent and product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage would be optimized for the specific compound.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
-
Analysis: A calibration curve would be constructed by plotting the peak area response against the concentration of a series of known standards. The concentration of the analyte in the sample is then determined from this curve.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] For carboxylic acids, which are generally non-volatile, a derivatization step is typically required to convert them into more volatile esters or silyl derivatives.[8]
Considerations for GC Analysis
-
Derivatization: A necessary step which can add complexity and potential for error to the analytical workflow. Common derivatizing agents for carboxylic acids include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Thermal Stability: The thermal stability of the derivatized this compound must be confirmed to ensure it does not degrade in the hot GC inlet.
-
Detector: A Flame Ionization Detector (FID) is a common choice for general-purpose quantitative analysis, while a Mass Spectrometer (MS) detector provides higher selectivity and structural information.
Due to the added complexity of derivatization, GC is often considered a secondary technique to HPLC for the analysis of compounds like this compound, unless specific requirements favor its use.
Other Techniques
-
UV-Vis Spectrophotometry: While simple and accessible, UV-Vis spectrophotometry lacks the specificity for quantifying this compound in anything other than a pure solution. Carboxylic acids themselves generally have weak UV absorbance at low wavelengths (around 210 nm), which can be difficult to measure accurately.[9] The pyridine ring structure will result in stronger absorbance at higher wavelengths, but this method is still highly susceptible to interference from other UV-absorbing compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining the purity of a substance without the need for a specific reference standard for every impurity.[1] However, its sensitivity is significantly lower than chromatographic methods.
Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | GC-FID/MS (with Derivatization) |
| Selectivity | Moderate to High | Very High | High to Very High |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) | Good to Excellent |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Method Development | Relatively Simple | Complex | Complex (due to derivatization) |
| Sample Matrix | Clean to moderately complex | Complex biological matrices | Volatile and semi-volatile matrices |
| Key Advantage | Robustness and widespread availability | Highest sensitivity and selectivity | Analysis of volatile impurities |
| Key Disadvantage | Lower sensitivity than LC-MS/MS | Higher cost and complexity | Requires derivatization |
Conclusion
The choice of analytical technique for the quantification of this compound is highly dependent on the specific application. For routine quality control and purity assessment in a manufacturing setting, HPLC-UV offers a robust, reliable, and cost-effective solution. When high sensitivity and selectivity are required, particularly for the analysis of low concentrations in complex matrices such as biological fluids, LC-MS/MS is the superior method. While GC-MS can be employed, the necessity of a derivatization step makes it a less direct and potentially more complex workflow for this particular analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-5-bromopyridine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-5-bromopyridine-2-carboxylic acid (CAS No. 1363381-01-4).
Chemical Profile and Safety Data
| Property | Value | Reference |
| CAS Number | 1363381-01-4 | [5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [5] |
| Molecular Weight | 217.02 g/mol | [5] |
| Physical State | Solid | [2] |
| Known Hazards | Based on similar compounds: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2][3][4] |
Experimental Protocol: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
1.0 Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2.0 Waste Collection and Segregation
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Solid Waste: Carefully transfer any solid waste into the designated container. Avoid creating dust. Use tools like a spatula or a brush and dustpan that can be decontaminated or disposed of as hazardous waste.
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weighing paper, gloves, and paper towels, must also be placed in the hazardous waste container.
3.0 Storage of Hazardous Waste
-
Secure Storage: The sealed hazardous waste container must be stored in a designated, well-ventilated, and secure area.
-
Incompatible Materials: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[3]
4.0 Final Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.[6][7]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[6][8]
-
Prohibited Disposal Methods: Do not dispose of this chemical in the regular trash or pour it down the drain.[6][7] Brominated aromatic compounds can be persistent in the environment and may require specific disposal methods like incineration at a licensed facility.[9][10][11]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4-Bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. useforesight.io [useforesight.io]
- 11. specialchem.com [specialchem.com]
Essential Safety and Operational Guide for 4-Amino-5-bromopyridine-2-carboxylic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-5-bromopyridine-2-carboxylic acid. The following procedures are based on established safety protocols for pyridine derivatives and carboxylic acids to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[5][6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][8] Inspect gloves for any tears or punctures before use.[9] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin from contact.[5][9] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10] |
Operational Plan: Handling Procedures
A strict operational plan is crucial for the safe handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material and any contaminated consumables (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[4]
-
The container should be made of a compatible material, such as polyethylene, and be in good condition with a secure lid.[4]
-
Clearly label the container as "Hazardous Waste" and include the full chemical name.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[4][11]
-
Keep the storage area cool and away from incompatible materials like strong oxidizing agents and strong acids.[1][4]
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[4]
-
All disposal activities must be in strict accordance with local, state, and federal regulations.[4] Never dispose of this chemical in the regular trash or down the sanitary sewer.[4]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9] Seek medical attention.[9] |
| Skin Contact | Wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.[9] If irritation persists, seek medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.[9] |
For significant spills, evacuate the immediate area and alert your laboratory supervisor and EHS office.[8] Small spills within a fume hood can be contained using an inert absorbent material like sand or vermiculite.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. 4-Bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
